Benzo[d]thiazol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUIKHROIQRWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499827 | |
| Record name | 1,3-Benzothiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-55-3 | |
| Record name | 1,3-Benzothiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzo D Thiazol 7 Amine and Its Functionalized Derivatives
Regiospecific Synthesis Strategies
The key to synthesizing Benzo[d]thiazol-7-amine lies in the careful selection of starting materials that either already possess the required substitution pattern or can be readily converted to it. Regiospecificity is crucial to ensure the formation of the desired 7-amino isomer over other potential isomers.
Condensation Reactions with 2-Aminobenzenethiol Derivatives
A prevalent and versatile method for the construction of the benzothiazole (B30560) ring system involves the condensation of a 2-aminobenzenethiol derivative with a suitable electrophilic partner. To achieve the synthesis of this compound, the starting thiol must be substituted at the 3-position with a group that is either an amino group or a precursor that can be converted to an amino group, such as a nitro group. The most common precursor is 2-amino-3-nitrobenzenethiol. The condensation reaction is followed by a reduction of the nitro group to afford the target 7-aminobenzothiazole.
The reaction of 2-amino-3-nitrobenzenethiol with various aldehydes provides a straightforward route to 2-substituted-7-nitrobenzo[d]thiazoles. This reaction is typically carried out in the presence of an oxidizing agent. Subsequent reduction of the nitro group, commonly with reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation, yields the corresponding 2-substituted-benzo[d]thiazol-7-amine derivatives. This two-step process allows for the introduction of a wide variety of substituents at the 2-position by simply varying the aldehyde used in the initial condensation.
Table 1: Examples of Aldehyde-Based Condensation for 2-Substituted-7-nitrobenzothiazole Synthesis
| Aldehyde Reactant | 2-Substituent | Reaction Conditions (Condensation) |
| Benzaldehyde | Phenyl | Oxidant (e.g., H₂O₂, air), solvent (e.g., ethanol, DMSO) |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Oxidant, solvent |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Oxidant, solvent |
| Furan-2-carbaldehyde | Furan-2-yl | Oxidant, solvent |
Similar to aldehydes, ketones can also undergo condensation with 2-amino-3-nitrobenzenethiol to furnish 2,2-disubstituted-7-nitro-2,3-dihydrobenzo[d]thiazoles. These intermediates can then be oxidized to the corresponding 2-substituted-7-nitrobenzo[d]thiazoles. The subsequent reduction of the nitro group proceeds as previously described to give 2-substituted-benzo[d]thiazol-7-amines. This method is particularly useful for introducing sterically hindered or gem-disubstituted groups at the 2-position.
Table 2: Ketone-Based Condensation for 2,2-Disubstituted-2,3-dihydro-7-nitrobenzothiazole Synthesis
| Ketone Reactant | 2,2-Disubstituent | Reaction Conditions (Condensation) |
| Acetone | Dimethyl | Acid or base catalyst |
| Cyclohexanone | Spiro-cyclohexyl | Acid or base catalyst |
| Acetophenone | Methyl, Phenyl | Acid or base catalyst |
Carboxylic acids and their more reactive derivatives, such as acyl chlorides, are also effective partners for the condensation with 2-amino-3-nitrobenzenethiol. The reaction with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the cyclization to the benzothiazole ring. Acyl chlorides, being more electrophilic, typically react under milder conditions. The resulting 2-substituted-7-nitrobenzo[d]thiazoles can then be reduced to the desired 7-amino derivatives.
Table 3: Acid and Acyl Chloride-Based Condensation for 2-Substituted-7-nitrobenzothiazole Synthesis
| Reactant | 2-Substituent | Reaction Conditions (Condensation) |
| Benzoic Acid | Phenyl | Dehydrating agent (e.g., PPA, Eaton's reagent) |
| Benzoyl Chloride | Phenyl | Base (e.g., pyridine (B92270), triethylamine) |
| Acetic Acid | Methyl | Dehydrating agent |
| Acetyl Chloride | Methyl | Base |
The condensation of nitriles with 2-aminobenzenethiol derivatives provides another powerful method for the synthesis of 2-substituted benzothiazoles. This reaction is often catalyzed by a Lewis acid or a Brønsted acid. The reaction of 2-amino-3-nitrobenzenethiol with a variety of nitriles, followed by reduction of the nitro group, offers a direct route to 2-substituted-benzo[d]thiazol-7-amines.
Table 4: Nitrile-Based Condensation for 2-Substituted-7-nitrobenzothiazole Synthesis
| Nitrile Reactant | 2-Substituent | Reaction Conditions (Condensation) |
| Benzonitrile | Phenyl | Lewis acid (e.g., AlCl₃, ZnCl₂) or Brønsted acid (e.g., H₂SO₄) |
| Acetonitrile | Methyl | Lewis acid or Brønsted acid |
| 4-Chlorobenzonitrile | 4-Chlorophenyl | Lewis acid or Brønsted acid |
Cyclization Reactions
An alternative approach to the construction of the this compound scaffold involves the formation of the thiazole (B1198619) ring onto a pre-existing, appropriately substituted benzene (B151609) ring. These methods often provide excellent regiocontrol.
One notable strategy is the cyclization of substituted anilines. For instance, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole has been achieved through the cyclization of 3-chloro-4-fluoroaniline. This suggests that a similar strategy starting with a 2,3-diaminobenzene derivative could lead to the formation of a 7-aminobenzothiazole.
A powerful and regioselective method for the functionalization of aromatic rings is directed ortho-metalation (DoM) . This strategy can be applied to a pre-formed benzothiazole to introduce a substituent at the 7-position. The nitrogen atom of the thiazole ring can act as a directing group, facilitating the deprotonation of the adjacent C-7 proton by a strong base, such as an organolithium reagent. The resulting 7-lithiated benzothiazole can then be quenched with an electrophilic aminating agent to install the amino group. Alternatively, a directing group can be installed on the benzene ring prior to the thiazole formation to guide the substitution to the desired position.
Another cyclization approach involves the Hughes-Jacobson reaction, which is the thermal or acid-catalyzed cyclization of N-(2-halophenyl)thioureas. To synthesize this compound using this method, one would need to start with a thiourea derived from a 2-halo-3-aminoaniline derivative. The intramolecular cyclization would then lead to the formation of the 7-aminobenzothiazole ring system.
Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of functionalized benzothiazoles.
One such example is the three-component reaction of 2-aminobenzothiazoles, a variety of aldehydes (aromatic, aliphatic, and heteroaromatic), and 1,3-dicarbonyl compounds (diketones or esters). These reactions can be promoted by elemental sulfur as a metal-free catalyst under solvent-free conditions, leading to the formation of diverse 4H-pyrimido[2,1-b]benzothiazole derivatives. researchgate.net Another notable MCR involves the one-pot synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole (B30445), catalyzed by N-bromosuccinimide (NBS) under solvent-free conditions. nih.gov
Table 3: Multi-component Reactions for Functionalized Benzothiazole Synthesis
| Components | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole, Aldehyde, 1,3-Dicarbonyl | Elemental Sulfur | Solvent-free | 4H-Pyrimido[2,1-b]benzothiazoles | researchgate.net |
| β-Naphthol, Aromatic Aldehyde, 2-Aminobenzothiazole | N-Bromosuccinimide (NBS) | Solvent-free, 60°C | 2′-Aminobenzothiazolo-arylmethyl-2-naphthols | nih.gov |
Herz Reaction Modifications and Regioselectivity for this compound Synthesis
The classical Herz reaction involves the treatment of an aniline with disulfur dichloride to form a benzo organic-chemistry.orgorganic-chemistry.orgresearchgate.netdithiazolium salt, a Herz salt. While this reaction is a primary route to 2-aminothiophenols, its direct and regioselective application for the synthesis of specifically substituted benzothiazoles like this compound is not extensively documented.
However, the intermediates from the Herz reaction can be transformed into benzothiazoles. For instance, the hydrolyzed Herz salt can react with reagents like benzoyl chloride or benzaldehyde in a mildly basic medium to yield 2-phenylbenzothiazoles. mdpi.com The synthesis of 2-amine-substituted benzothiazoles can be achieved by reacting the intermediate dithiazole S-oxide with isocyanides. mdpi.com Achieving regioselectivity to favor the 7-amino substitution pattern on the benzothiazole ring via a modified Herz reaction remains a synthetic challenge and an area for further research. The regioselectivity of the initial Herz reaction is influenced by the substitution pattern of the starting aniline, which could potentially be exploited to synthesize precursors for 7-aminobenzothiazoles.
Intramolecular Amination Reactions
Intramolecular amination offers a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the context of benzothiazole synthesis, this can involve the formation of a C-N bond within a suitably functionalized precursor.
One innovative approach is the electrochemical intramolecular C-H amination. This metal-free method involves the oxidation of 2-pyrimidylthiobenzenes, which can be prepared from thiophenols. The resulting pyrimidinium ions, upon treatment with a nucleophile like piperidine, yield 2-aminobenzothiazoles. nih.gov While this demonstrates the feasibility of intramolecular C-H amination for forming the amino-substituted thiazole ring, the synthesis of this compound would require a precursor with the amino functionality appropriately positioned on the benzene ring to direct the cyclization and subsequent amination.
Catalyst Systems and Reaction Conditions
The choice of catalyst and reaction conditions is paramount in directing the outcome and efficiency of synthetic transformations leading to this compound and its derivatives.
Copper catalysis has emerged as a versatile and cost-effective tool in the synthesis of benzothiazoles. An efficient method for the formation of 2-substituted benzothiazoles involves the copper-catalyzed condensation of 2-aminobenzenethiols with a wide range of nitriles. acs.org
Copper catalysts also play a crucial role in multi-component reactions. A four-component, one-pot coupling reaction between a trichloromethylamidine adduct, benzothiazole, and terminal alkynes, catalyzed by copper iodide, has been developed to synthesize benzo[d]imidazo[5,1-b]thiazol-1-amine derivatives. Furthermore, copper-promoted cycloaddition of α-methylenyl isocyanides with benzothiazoles provides a tunable route to benzo[d]imidazothiazole isomers. acs.org
Table 4: Copper-Catalyzed Synthesis of Benzothiazole Derivatives
| Reactants | Copper Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzenethiols, Nitriles | Not specified | Condensation | 2-Substituted benzothiazoles | acs.org |
| Trichloromethylamidine adduct, Benzothiazole, Terminal alkynes | Copper(I) iodide | Four-component coupling | Benzo[d]imidazo[5,1-b]thiazol-1-amine derivatives | |
| α-Methylenyl isocyanides, Benzothiazoles | Not specified | Cycloaddition | Benzo[d]imidazothiazole isomers | acs.org |
Green Chemistry Approaches to Benzothiazole Synthesis
Green chemistry principles have been instrumental in revolutionizing the synthesis of benzothiazole derivatives. These strategies aim to create safer, more sustainable, and efficient chemical processes.
Solvent-Free Syntheses
Solvent-free synthesis has emerged as a cornerstone of green chemistry, offering numerous benefits such as reduced pollution, lower costs, and simplified procedures. The reaction of 2-aminothiophenol with aromatic benzoyl chlorides can proceed efficiently at room temperature without the need for a solvent, yielding benzothiazole derivatives in good to excellent yields with short reaction times. This method underscores the potential to minimize the environmental impact of chemical synthesis by eliminating solvent waste.
Another notable solvent-free approach involves the one-pot, three-component reaction of β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole, catalyzed by N-bromosuccinimide (NBS) at 60°C. This method provides excellent yields of 2′-aminobenzothiazolo-arylmethyl-2-naphthols and highlights the efficiency of solvent-free conditions in multicomponent reactions.
Aqueous Media Reactions
The use of water as a reaction medium is highly encouraged in green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzoxazoles and benzothiazoles has been successfully achieved in an aqueous ethanol medium using samarium(III) triflate as a water-tolerant, reusable Lewis acid catalyst. This method proceeds under mild conditions with excellent yields and short reaction times, accommodating a range of aldehydes with sensitive functional groups. The catalyst can be easily recovered and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a green technology that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. The synthesis of benzothiazole derivatives has been effectively promoted by microwave irradiation, often in conjunction with other green chemistry principles like the use of green solvents or solvent-free conditions.
For instance, a rapid, one-pot synthesis of benzothiazole libraries has been achieved through the cyclocondensation of 2-aminothiophenols and aldehydes under microwave irradiation. This efficient method leads to good to excellent yields of the desired products. Furthermore, the microwave-assisted synthesis of various benzothiazole derivatives has been reported using environmentally benign solvents like glycerol or even under solvent-free conditions, showcasing the versatility and eco-friendly nature of this technique. One study highlights the synthesis of 7-amino-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives in high yield within 25 minutes using microwave irradiation in dimethylformamide.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Time (min) |
| 2-Aminothiophenol, Aldehydes | Microwave, PIFA | 2-Substituted Benzothiazoles | Good to Excellent | - |
| 2-Cyanomethyl-1,3-benzothiazole, Aldehydes, 6-Aminothiouracil | Microwave, DMF, 150°C | 7-Amino-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives | High | 25 |
| 2-Aminothiophenol, Aromatic Aldehydes | Microwave, Glycerol | 2-Aryl Benzothiazoles | - | - |
Recyclable Catalysts (e.g., Samarium Triflate, SnP₂O₇)
The development of recyclable catalysts is a key area of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes.
Samarium Triflate (Sm(OTf)₃) has been demonstrated as an efficient and reusable Lewis acid catalyst for the synthesis of benzoxazoles and benzothiazoles in aqueous ethanol. mdpi.com The catalyst is water-tolerant and can be recovered and reused for several cycles without a significant decrease in its catalytic activity, making it a sustainable choice for these transformations. mdpi.com
| Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 10 mol% Sm(OTf)₃ | Ethanol-Water (2:2) | 60 | 2-5 | 72-96 |
Tin(II) Pyrophosphate (SnP₂O₇) is another effective, reusable heterogeneous catalyst for the synthesis of benzothiazoles. It has been successfully employed in the condensation reaction of 2-aminothiophenol with various aromatic aldehydes, affording high yields in very short reaction times. nih.gov A significant advantage of SnP₂O₇ is its ability to be reused for at least five cycles without any noticeable degradation in its activity. nih.gov
| Reactants | Catalyst | Conditions | Yield (%) | Time (min) |
| 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | - | 87-95 | 8-35 |
Supramolecular Catalysis
Supramolecular catalysis represents an innovative approach in which non-covalent interactions are utilized to assemble catalytic systems. While specific applications for the synthesis of this compound are not extensively documented, the broader field has seen the use of supramolecular assemblies to catalyze reactions in aqueous media, offering a promising avenue for future green synthetic methods.
Brønsted Acid Catalysis
Brønsted acid catalysis offers a metal-free alternative for the synthesis of benzothiazole derivatives. This methodology aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metal catalysts. The cyclization of 2-amino thiophenols with β-diketones can be efficiently catalyzed by Brønsted acids under oxidant- and metal-free conditions, leading to the formation of 2-substituted benzothiazoles in satisfactory to excellent yields. This approach is tolerant of various functional groups on the benzene ring, including methyl, chloro, nitro, and methoxy (B1213986) groups.
A convenient and efficient method for the synthesis of 2-substituted benzothiazoles involves the Brønsted acid-catalyzed cyclization of 2-amino thiophenols with nitriles under metal- and solvent-free conditions. This reaction proceeds smoothly and provides a direct route to the desired products.
Oxidative Annulation Strategies
Oxidative annulation represents a powerful strategy for the construction of the benzothiazole core, involving the formation of C–S and C–N bonds in a single operational sequence, often facilitated by an oxidizing agent. This approach is particularly effective for synthesizing 7-substituted benzothiazoles from appropriately substituted anilines. A prominent method is the Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas. researchgate.net In a typical synthesis, a substituted aniline is treated with a thiocyanate salt (such as KSCN or NH₄SCN) to form an N-arylthiourea intermediate, which is then cyclized in the presence of an oxidant like bromine. researchgate.netnih.gov
For instance, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole is achieved through the cyclization of 3-chloro-4-fluoroaniline with potassium thiocyanate, using bromine as a catalyst. researchgate.net Similarly, the reaction of 3-bromoaniline under these conditions can yield a mixture of 5-bromo and 7-bromo-2-aminobenzothiazole, demonstrating the influence of the starting material's substitution pattern on the final product distribution. nih.gov
More contemporary methods employ a range of oxidants to drive the annulation process. Iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and ammonium thiocyanate (NH₄SCN) provides an efficient route to 2-arylbenzothiazoles with broad functional group compatibility. organic-chemistry.org Other systems, such as dimethyl sulfoxide (DMSO) acting as both solvent and oxidant, or potassium persulfate (K₂S₂O₈), have been utilized to promote the cyclization under transition-metal-free conditions. organic-chemistry.orgnih.gov These methods offer advantages in terms of milder reaction conditions and avoidance of harsh reagents.
Table 1: Examples of Oxidative Annulation for 7-Substituted Benzothiazoles
| Starting Aniline | Reagents | Oxidant | Product | Reference |
|---|---|---|---|---|
| 3-Chloro-4-fluoroaniline | KSCN | Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | researchgate.net |
| 3-Bromoaniline | NH₄SCN | Bromine | 2-Amino-7-bromobenzothiazole (and 5-bromo isomer) | nih.gov |
| o-Iodoanilines | K₂S, DMSO | DMSO | 2-Unsubstituted benzothiazoles | organic-chemistry.org |
Mechanistic Elucidation of Synthetic Pathways
Understanding the underlying mechanisms of these synthetic routes is crucial for their optimization and broader application. The formation of the benzo[d]thiazole ring system can proceed through several distinct mechanistic pathways, including nucleophilic attacks, electrophilic ring closures, and intramolecular cyclizations.
Nucleophilic Attack Mechanisms
Nucleophilic attack is a fundamental step in many benzothiazole syntheses. A common pathway begins with the condensation of a 2-aminothiophenol derivative with an electrophilic partner such as an aldehyde, ketone, or acyl chloride. mdpi.com In this mechanism, the amino group acts as the nucleophile, attacking the carbonyl carbon to form a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
Alternatively, in syntheses starting from anilines and thiocyanates, the formation of an N-arylthiourea intermediate is followed by a cyclization step. This key step can be described as an intramolecular nucleophilic attack by the sulfur atom onto the aromatic ring. Another proposed mechanism involves the cyclization via a nucleophilic attack of the thiocyanate carbon atom after an initial reaction with the aniline. nih.gov The nucleophilicity of the attacking species and the electrophilicity of the reaction partner are critical factors that govern the reaction rate and efficiency.
Electrophilic Ring Attacks
In contrast to nucleophilic attack-initiated pathways, some mechanisms involve an electrophilic attack on the electron-rich aniline ring as the key ring-forming step. One proposed mechanism for the reaction between N-substituted arylamines and elemental sulfur involves the initial oxidation of the amine to an imine intermediate by DMSO. nih.gov Subsequently, an electrophilic attack by a sulfur species (such as an Sₙ electrophile) at the ortho-position of the imine initiates the cyclization process. nih.gov
Another pathway involves the generation of a sulfenium ion or a related electrophilic sulfur species, which then attacks the ortho-carbon of the aniline derivative. This electrophilic aromatic substitution is followed by a subsequent cyclization and aromatization to yield the final benzothiazole product. The regioselectivity of this attack is governed by the electronic effects of the substituents on the aniline ring; electron-donating groups generally direct the attack to the ortho and para positions.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is the definitive ring-closing step in the majority of benzothiazole syntheses. The nature of this step can vary significantly depending on the precursors and reaction conditions.
Jacobsen Cyclization : This classic method involves the radical cyclization of thiobenzanilides using potassium ferricyanide as an oxidant. It is a highly effective strategy for creating the benzothiazole scaffold. researchgate.net
From Thioanilides/Thioureas : The intramolecular cyclization of thioformanilides or N-arylthioureas is a common route. nih.gov This can be promoted by various catalysts and oxidants and proceeds by the formation of a C-S bond between the thiocarbonyl sulfur and an ortho-carbon of the aniline ring. researchgate.netnih.gov
Benzyne Intermediate : A regiospecific synthesis of 7-substituted benzothiazoles has been developed that proceeds through the formation of a benzyne intermediate from a bromo-substituted anilide, followed by intramolecular cyclization. researchgate.net
Role of Oxidants and Solvents in Reaction Pathways
The choice of oxidant and solvent plays a pivotal role in directing the course of the reaction and determining the product yield and purity.
Oxidants : The oxidant is essential for the final aromatization step, converting the dihydrobenzothiazole or benzothiazoline intermediate into the stable benzothiazole ring.
Bromine/Iodine : Act as both an electrophilic source to activate the substrate and as an oxidant. nih.govorganic-chemistry.org
DMSO : Can serve a dual role as a high-boiling polar aprotic solvent and as a mild oxidant, often in metal-free reaction conditions. organic-chemistry.orgnih.gov
Potassium Persulfate (K₂S₂O₈) : Used as a powerful oxidant in nontransition metal-catalyzed syntheses. organic-chemistry.org
Oxygen/Air : In some modern "green" chemistry approaches, molecular oxygen from the air is used as the terminal oxidant, often in conjunction with photoredox or metal catalysts. mdpi.com
Solvents : The solvent influences the solubility of reagents, reaction rates, and sometimes participates directly in the mechanism.
Aprotic Polar Solvents (DMSO, DMF, NMP) : These are commonly used due to their ability to dissolve a wide range of organic substrates and reagents, as well as their high boiling points which allow for reactions at elevated temperatures. researchgate.netnih.gov
Acetic Acid : Often used in the Hugerschoff reaction and its modifications, providing an acidic medium that can facilitate the cyclization of arylthioureas. jsynthchem.com
Dichloromethane (DCM) : A common solvent for reactions at or below room temperature, particularly in cyclizations using reagents like Dess-Martin periodinane. pharmacyjournal.in
The interplay between the oxidant and solvent system is critical for achieving a successful transformation.
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is essential for maximizing the yield of this compound and ensuring high regioselectivity, particularly when using precursors that could lead to isomeric products. Key parameters include temperature, reaction time, catalyst choice and loading, and the stoichiometry of reactants.
For syntheses involving 3-substituted anilines, achieving selectivity for the 7-substituted isomer over the 5-substituted isomer is a significant challenge. The ratio of these regioisomers can be influenced by both steric and electronic factors. For example, in the oxidative cyclization of 3-phenylaniline, the 5-substituted isomer is heavily favored (95:5 ratio), likely due to steric hindrance. nih.gov Fine-tuning the reaction conditions, such as the choice of catalyst or solvent, may alter this ratio.
Studies on the synthesis of various benzothiazole derivatives have shown that screening different catalysts, bases, and solvents is crucial. For instance, in a copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodoanilines, the combination of Cu(OAc)₂, Cs₂CO₃ as the base, and DMF as the solvent at 120 °C was found to be optimal. semanticscholar.org In another example, the synthesis of N-(1,3-benzothiazol-2-yl) acetamide derivatives was optimized by adjusting the solvent (Dioxane vs. DMF), temperature (100 °C), and reaction time (3 to 24 hours) depending on the nucleophile used. nih.gov
Table 2: Effect of Reaction Parameters on Product Yield
| Reaction | Variable Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Naphthylamine + Benzylamine + S₈ | Solvent | DMSO, 140 °C | 83 | researchgate.net |
| Solvent | DMF, 140 °C | 75 | researchgate.net | |
| Solvent | NMP, 140 °C | 64 | researchgate.net | |
| P1 + Cyclohexylamine | Solvent | Dioxane, 100 °C, 3h | 76.6 | nih.govacs.org |
| P1 + meta-Toluidine | Solvent | DMF, 100 °C, 24h | 70.5 | nih.govacs.org |
| 3-Bromoaniline + Reagents | Product | 7-bromo-2-aminobenzothiazole | ~35 | nih.gov |
Systematic optimization of these parameters through experimental design can lead to robust and scalable synthetic routes for this compound and its functionalized derivatives.
Advanced Spectroscopic and Structural Characterization of Benzo D Thiazol 7 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR provides fundamental information about the number and types of protons (¹H) and carbons (¹³C) in a molecule. While specific experimental data for Benzo[d]thiazol-7-amine is not extensively published, the expected chemical shifts can be predicted based on the analysis of related benzothiazole (B30560) derivatives. mdpi.commdpi.com
In the ¹H NMR spectrum, the protons of the aromatic ring are expected to appear in the range of δ 7.0–8.5 ppm. mdpi.com The exact chemical shifts and coupling patterns (singlet, doublet, triplet) would depend on the substitution. For the 7-amino isomer, one would expect three distinct signals for the protons on the benzene (B151609) ring (H-4, H-5, and H-6) and one signal for the proton on the thiazole (B1198619) ring (H-2). The protons of the primary amine (-NH₂) typically appear as a broad singlet.
In the ¹³C NMR spectrum, aromatic carbons generally resonate between δ 110–160 ppm. acs.orgnih.gov The spectrum for this compound would show seven distinct signals for the seven carbon atoms of the benzothiazole core. The carbon atom attached to the amino group (C-7) would be significantly influenced by the nitrogen's electron-donating effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H-2 | ¹H | ~ δ 8.0 - 9.0 | Proton on the thiazole ring. |
| H-4, H-5, H-6 | ¹H | ~ δ 7.0 - 8.0 | Protons on the benzene ring. |
| -NH₂ | ¹H | Variable, broad | Chemical shift is dependent on solvent and concentration. |
| C-2 | ¹³C | ~ δ 150 - 170 | Carbon in the C=N bond of the thiazole ring. |
Note: The data in this table is predictive and based on typical values for benzothiazole derivatives.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons on the benzene ring (e.g., between H-5 and H-4, and H-5 and H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This technique would definitively assign each proton signal to its corresponding carbon signal in the benzothiazole ring system.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for piecing together the entire carbon skeleton. For example, the H-2 proton on the thiazole ring would show correlations to carbons C-3a and C-7a, and the H-6 proton would show correlations to C-4, C-7a, and C-5, confirming the fusion of the two rings.
The choice of deuterated solvent can significantly influence NMR spectra, particularly for molecules with labile protons like amines. reddit.comunn.edu.ng The chemical shift of the -NH₂ protons in this compound is highly sensitive to the solvent's ability to form hydrogen bonds. mdpi.com
In aprotic, non-hydrogen bonding solvents like CDCl₃, the amine protons would appear at a relatively upfield position. In contrast, in protic solvents like methanol-d₄ or hydrogen-bond accepting solvents like DMSO-d₆, the -NH₂ signal would shift downfield due to intermolecular hydrogen bonding with solvent molecules. unn.edu.ng These interactions can also cause minor shifts in the positions of the nearby aromatic protons. reddit.com Significant changes in chemical shift values (Δδ > 0.2 ppm) can be observed when switching from a low-polarity solvent (CDCl₃) to a high-polarity one (DMSO-d₆). unn.edu.ng
Vibrational Spectroscopy (IR Spectroscopy)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. mdpi.com
The most prominent features would be the stretching vibrations of the primary amine group (N-H), which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. mdpi.com Other characteristic peaks include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1615-1680 cm⁻¹), and C=C stretching from the benzene ring (1450-1600 cm⁻¹). researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretching (Amine) | 3300 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| C=N Stretching (Thiazole) | 1615 - 1680 |
| C=C Stretching (Aromatic) | 1450 - 1600 |
Note: Frequencies are based on data from related aminobenzothiazole derivatives. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₇H₆N₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 150.03 g/mol ). In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected. nih.gov The fragmentation of the molecular ion may involve characteristic losses. A common fragmentation pathway for aromatic amines is the loss of HCN (27 Da) or the cleavage of the thiazole ring. researchgate.netmiamioh.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a compound's elemental composition. nih.govthermofisher.com For the protonated molecule of this compound, HRMS would detect an m/z value very close to the calculated exact mass of 151.0324 for the formula [C₇H₇N₂S]⁺, thereby confirming its molecular formula. nih.gov
Table 3: Mass Spectrometry Data for this compound Isomer
| Technique | Ion | Formula | Calculated m/z | Observed m/z (for isomer) |
|---|
Note: Observed m/z data is for the isomer Benzo[d]thiazol-2-amine. nih.gov
X-ray Diffraction (XRD) Analysis for Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the crystal structure for this compound itself has not been reported, analysis of closely related derivatives provides insight into its likely structural features.
For instance, the crystal structure of 1H-Pyrazolo[4,3-g]benzothiazol-7-amine, which contains the same core structure, reveals an almost perfectly planar molecule. nih.gov In this derivative, the crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, forming infinite chains. nih.gov Similarly, other benzothiazole derivatives often exhibit planar conformations where the benzene and thiazole rings are nearly coplanar. mdpi.com It is expected that this compound would also adopt a planar structure. The crystal packing would likely be dominated by hydrogen bonding interactions involving the 7-amino group and the thiazole nitrogen atom of adjacent molecules, leading to the formation of supramolecular assemblies. nih.gov
Table 4: Crystallographic Data for a this compound Derivative
| Parameter | 1H-Pyrazolo[4,3-g]benzothiazol-7-amine |
|---|---|
| Formula | C₈H₆N₄S |
| Crystal System | Monoclinic |
| Key Feature | The molecule adopts an essentially planar conformation. |
Source: Data for a closely related derivative containing the benzothiazole-7-amine core. nih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing a crucial confirmation of the stoichiometric formula of a synthesized compound. This method determines the percentage composition of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N), and occasionally sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the compound's purity and the correctness of its atomic composition.
For this compound and its derivatives, elemental analysis serves as a definitive checkpoint in their synthesis and characterization workflow. Following spectroscopic elucidation of the molecular structure, elemental analysis provides quantitative data to corroborate the proposed formula.
Detailed research findings from the analysis of various benzothiazole derivatives are presented below, showcasing the typical agreement between calculated and observed elemental percentages.
A study on novel benzothiazole derivatives synthesized for potential anticancer and anti-inflammatory applications reported the following elemental analysis data for several compounds. The results for C, H, and N were determined using an elemental analyzer and were found to be within ±0.3% of the theoretical values.
Table 1: Elemental Analysis Data for Selected Benzothiazole Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| A4 | C₂₄H₁₈N₂O₃S | Calculated | 69.55 | 4.38 | 6.76 |
| Found | 69.51 | 4.37 | 6.75 | ||
| A5 Derivative | C₂₀H₁₄ClNOS | Calculated | 68.27 | 4.01 | 3.98 |
| Found | 68.28 | 4.02 | 3.99 | ||
| Another A5 Derivative | C₂₀H₁₅NOS | Calculated | 75.68 | 4.76 | 4.41 |
| Found | 75.70 | 4.77 | 4.42 | ||
| A6 Derivative | C₂₀H₁₄N₂O₃S | Calculated | 66.29 | 3.89 | 7.73 |
| Found | 66.31 | 3.88 | 7.74 | ||
| A7 Derivative | C₂₀H₁₄N₂O₃S | Calculated | 66.29 | 3.89 | 7.73 |
| Found | 66.30 | 3.90 | 7.75 |
The data presented in Table 1 demonstrates the high degree of accuracy achieved in the synthesis and purification of these benzothiazole derivatives. The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen provides strong stoichiometric confirmation for each of the novel compounds.
Further research into the synthesis of other benzothiazole analogues for pharmacological evaluation also relies on elemental analysis for structural validation. For instance, the structures of synthesized 2-(benzothiazol-2-ylthio)-N-alkylacetamide derivatives were confirmed using elemental analysis alongside spectroscopic methods.
The successful synthesis and characterization of these and other related benzothiazole structures are consistently supported by elemental analysis data, which underpins the reliability of the proposed molecular formulas and the purity of the synthesized compounds. This analytical step is indispensable for ensuring the integrity of the compounds used in further chemical and biological studies.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations use methods like Density Functional Theory (DFT) to model the electronic structure and predict various molecular characteristics.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzothiazole (B30560) derivatives, DFT calculations, often using basis sets like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized ground state geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. While studies on derivatives of Benzo[d]thiazol-7-amine mention the use of these methods for geometry optimization, specific optimized parameters for the parent this compound are not detailed in the available search results. researchgate.net
HOMO-LUMO Energy Level Analysis and Band Gap Estimation
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that a molecule is more reactive. For some benzothiazole derivatives, analyses have shown that intramolecular charge transfer occurs within the molecule, a property influenced by the HOMO and LUMO energies. researchgate.net However, specific energy values and band gap estimations for this compound were not found.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. MESP maps illustrate electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. This analysis is valuable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting reactive sites. While this technique is applied to benzothiazole derivatives, specific MESP analyses for this compound are not available in the provided results.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict ligand-protein interactions.
Ligand-Protein Binding Interactions
Studies on derivatives of this compound have utilized molecular docking to explore their binding interactions with various protein targets, such as those involved in cancer. researchgate.netevitachem.com For instance, research on N-(6-Bromoquinolin-4-yl)this compound involved its synthesis as part of a series of compounds aimed at inhibiting Cyclin G Associated Kinase (GAK), a potential therapeutic target. nih.gov These docking studies help identify key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, providing insight into the mechanism of action. nih.gov
Prediction of Binding Affinities and Conformational Analysis
Beyond identifying binding modes, molecular docking simulations are used to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. Conformational analysis within the docking process examines the different spatial arrangements (conformations) of the ligand and how they fit within the protein's binding site. For various benzothiazole derivatives, docking experiments have been correlated with experimental activity, suggesting that the predicted binding affinities can be a useful guide in predicting a compound's potency. researchgate.net However, specific binding affinity predictions and conformational analyses for this compound with any particular protein target are not detailed in the available literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, these simulations provide critical insights into their dynamic behavior in various biological and chemical systems, from interactions with protein targets to their performance as surface coatings.
Protein-Ligand Dynamics and Stability
MD simulations are instrumental in understanding the stability of a complex formed between a ligand, such as a this compound derivative, and its target protein. researchgate.net Following initial docking studies that predict the most likely binding pose, MD simulations can assess the dynamic stability of this interaction over a set period, often nanoseconds. nih.govnih.gov
Key analyses performed during these simulations include:
Root Mean Square Fluctuation (RMSF): RMSF analysis helps identify the flexibility of different parts of the protein. It can reveal which amino acid residues in the binding site have the most significant interactions with the ligand.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed to estimate the binding free energy of the protein-ligand complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
In studies on benzothiazole derivatives targeting enzymes like p56lck or the p53-MDM2 interface, MD simulations have been used to confirm the stability of the docked complexes and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.govbiointerfaceresearch.com For instance, simulations of benzothiazole compounds with the p53-MDM2 target were run for 200 nanoseconds to assess complex stability and interactions, revealing their potential in cancer therapy. nih.gov These computational approaches are vital for validating potential drug candidates before advancing to more resource-intensive experimental stages.
Table 1: Representative Outputs from a Hypothetical MD Simulation of a this compound Derivative with a Target Protein
| Parameter | Typical Value/Observation | Interpretation |
|---|---|---|
| Protein RMSD | Plateaus around 1.5 - 3.0 Å | The protein's overall structure remains stable after ligand binding. nih.gov |
| Ligand RMSD | Remains below 2.0 Å within the binding site | The ligand maintains a stable binding pose without dissociating. nih.gov |
| MM-GBSA Binding Energy | -50 to -100 kcal/mol | Indicates a strong and favorable binding affinity between the ligand and the protein. nih.gov |
| Key Interacting Residues (from RMSF) | e.g., ASN44, LEU222 | Highlights specific amino acids crucial for anchoring the ligand in the active site. nih.gov |
Adsorption Mechanisms at Surfaces (e.g., Corrosion Inhibition)
Computational methods, including MD and Monte Carlo simulations, are used to investigate the adsorption of benzothiazole derivatives onto metal surfaces to inhibit corrosion. researchgate.netresearchgate.net These studies provide an atomic-level understanding of how molecules like 2-aminobenzothiazole (B30445), a close structural analog of this compound, interact with surfaces such as steel or aluminum alloys in corrosive environments. researchgate.netredalyc.org
The inhibition mechanism is typically a mixed mode involving both physisorption and chemisorption. researchgate.net
Physisorption: This initial step involves electrostatic attractions between the heteroatoms (nitrogen and sulfur) of the benzothiazole ring and the charged metal surface.
Chemisorption: This involves the formation of coordinate bonds between the inhibitor molecule and the metal atoms, often through the donation of lone pair electrons from the nitrogen and sulfur atoms into the vacant d-orbitals of the metal.
Theoretical studies show that aminobenzothiazole molecules tend to adsorb onto the metal surface, displacing water molecules and forming a protective barrier. researchgate.netresearchgate.net The orientation of the adsorbed molecules is crucial for inhibition efficiency. Density Functional Theory (DFT) calculations suggest that at higher concentrations, the molecules tend to adsorb in a vertical or slightly tilted orientation, which allows the heteroatoms to maximize their interaction with the surface. rsc.orgrsc.orgresearchgate.net The adsorption process is spontaneous, as indicated by negative values of the Gibbs free energy of adsorption (ΔG°ads) calculated from theoretical models. researchgate.net
Table 2: Summary of Computational Findings on the Adsorption of Aminobenzothiazoles for Corrosion Inhibition
| Computational Method | Key Finding | Reference |
|---|---|---|
| Monte Carlo Simulations | Identifies the most stable adsorption configurations on the metal surface (e.g., Fe). | researchgate.net |
| Density Functional Theory (DFT) | Calculates quantum chemical parameters (e.g., HOMO/LUMO energies) that correlate with inhibition efficiency. Reveals the nature of the chemical bond between the inhibitor and the surface. | rsc.orgrsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulates the dynamic process of inhibitor molecules displacing water and adsorbing onto the surface. | researchgate.net |
| Adsorption Isotherm Models | Theoretical fitting (e.g., Langmuir isotherm) indicates the formation of a protective monolayer on the metal. | redalyc.org |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. beilstein-journals.org These computational methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chula.ac.thresearchgate.net For benzothiazole derivatives, QSAR models have been successfully developed to predict activities such as anticancer, antifungal, and receptor binding affinities. chula.ac.thnih.govnih.gov
The process of building a QSAR model involves several key steps:
Data Set Collection: A series of benzothiazole analogs with experimentally determined biological activities is compiled. chula.ac.th
Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and steric or topological features. chula.ac.thresearchgate.net
Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that links the descriptors to the biological activity. chula.ac.thnih.gov
Validation: The predictive power of the generated model is rigorously tested to ensure its reliability. chula.ac.th
SAR studies on benzothiazole derivatives have provided valuable insights for drug design. For example, in developing antifungal agents, SAR analysis revealed that specific substitutions on the benzothiazole scaffold were crucial for potent activity against Candida albicans. nih.gov Similarly, a QSAR study on benzothiazole derivatives as anticancer agents identified that the presence of hydrophobic groups and specific chain counts at defined positions on the molecule could potentiate its activity. chula.ac.th These computational models serve as powerful predictive tools, guiding the synthesis of new derivatives with potentially enhanced efficacy. escholarship.org
Table 3: Common Molecular Descriptors Used in QSAR Models for Benzothiazole Derivatives
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. |
| Electronic | Dipole Moment | Polarity and distribution of charge in the molecule. researchgate.net |
| Topological | Wiener Index | Molecular branching and size. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and molecular reactivity. mdpi.com |
| Steric | Molar Refractivity | Molecular volume and polarizability. |
Prediction of Physicochemical Properties (e.g., Lipophilicity) for Drug Design
In the early stages of drug discovery, the computational prediction of physicochemical and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) is essential. veterinaria.org These in silico methods allow for the rapid screening of large libraries of compounds to identify candidates with favorable drug-like properties, saving significant time and resources. veterinaria.orgnih.gov For this compound and its derivatives, these predictions are crucial for assessing their potential as orally bioavailable drugs. nih.gov
One of the most critical properties predicted is lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). researchgate.netmdpi.com Lipophilicity influences a drug's solubility, permeability across biological membranes, and binding to target proteins. nih.govnih.gov Various computational algorithms, including those based on atomic contributions (e.g., XLOGP3), molecular fragments (e.g., ClogP), or whole-molecule properties (e.g., MlogP), are used to estimate LogP values. mdpi.comnih.gov
Other important predicted properties include:
Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.govnih.gov Compounds that adhere to these rules are more likely to be orally active.
Aqueous Solubility (LogS): Predicts how well a compound will dissolve in water, which is critical for absorption.
Pharmacokinetic Parameters: Properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration can be computationally estimated. mdpi.com
Table 4: Predicted Physicochemical and Drug-Likeness Properties for Representative Benzothiazole Scaffolds
| Property | Predicted Value Range for Derivatives | Importance in Drug Design |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Affects diffusion and transport (Lipinski's Rule). nih.gov |
| LogP | < 5 | Indicates optimal lipophilicity for membrane permeability (Lipinski's Rule). veterinaria.org |
| Hydrogen Bond Donors | < 5 | Influences solubility and binding (Lipinski's Rule). nih.gov |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding (Lipinski's Rule). nih.gov |
| Aqueous Solubility (LogS) | -2 to -6 | Crucial for absorption and formulation. |
| Human Intestinal Absorption (%) | > 70% | Predicts the extent of absorption after oral administration. nih.govresearchgate.net |
Note: The values in this table are representative ranges compiled from computational studies on various benzothiazole derivatives and are not specific to this compound itself.
Biological Activities and Mechanistic Investigations
Derivatives of the benzothiazole (B30560) scaffold are noted for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. pcbiochemres.comnih.govnih.govpcbiochemres.com The biological versatility of this heterocyclic compound has spurred extensive research into synthesizing new derivatives with enhanced potency and specificity. pcbiochemres.compcbiochemres.com
Antimicrobial Activity
The benzothiazole nucleus is a fundamental component in the development of various antimicrobial agents. researchgate.net Modifications at different positions of the benzothiazole ring have been shown to be crucial for its activity against a spectrum of pathogens. rsc.org
Derivatives of benzothiazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. pcbiochemres.com Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring system are critical for antibacterial potency. rsc.org For instance, research has shown that the introduction of methyl and bromo groups at the 7th position of the benzothiazole ring can enhance antibacterial action. nih.gov Similarly, the presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position has been found to improve antibacterial activity. nih.gov
One study synthesized a series of benzothiazole derivatives bearing an amide moiety and tested them against various bacterial strains. rsc.org Among the tested compounds, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide displayed a broad spectrum of activity. rsc.org Another study on dichloropyrazole-based benzothiazole analogues found that a derivative with a methoxy thiophene-3-yl moiety at the 7th position exhibited better inhibitory activity against Gram-positive and Gram-negative strains compared to the standard drug novobiocin. nih.gov
The antibacterial efficacy of benzothiazole derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC).
One derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, exhibited MIC values of 15.6 µg/ml against S. aureus, 7.81 µg/ml against E. coli, 15.6 µg/ml against S. typhi, and 3.91 µg/ml against K. pneumoniae. rsc.org In another study, dichloropyrazole-based benzothiazole analogues showed potent activity, with one compound depicting MIC values ranging from 0.0156 to 0.25 µg/mL against Gram-positive strains and 1 to 4 µg/ml against Gram-negative strains. nih.gov Amino-benzothiazole Schiff base analogues have also been found to be active, with two derivatives showing an MIC of 15.62 μg/ml against E. coli and P. aeruginosa. nih.gov
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | rsc.org |
| E. coli | 7.81 | rsc.org | |
| S. typhi | 15.6 | rsc.org | |
| K. pneumoniae | 3.91 | rsc.org | |
| Dichloropyrazole-based benzothiazole analogue | Gram-positive strains | 0.0156–0.25 | nih.gov |
| Gram-negative strains | 1–4 | nih.gov | |
| Amino-benzothiazole Schiff base analogues | E. coli | 15.62 | nih.gov |
| P. aeruginosa | 15.62 | nih.gov |
Benzothiazole-based compounds have been identified as inhibitors of key bacterial enzymes essential for processes like cell-wall synthesis and DNA replication. researchgate.net One of the significant targets for antitubercular benzothiazole derivatives is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme. researchgate.net This enzyme is a crucial component of the arabinogalactan (B145846) biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. researchgate.net Molecular docking studies have explored the binding modes of benzothiazole derivatives within the DprE1 active site, revealing key interactions that lead to enzyme inhibition. nih.govresearchgate.net
Benzothiazole derivatives have also been investigated for their antifungal properties. pcbiochemres.comresearchgate.netnih.gov Several studies have synthesized and screened these compounds against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.nethumanjournals.comjchr.org
In one study, newly synthesized benzothiazole derivatives possessing an electron-withdrawing nitro group at the 6th position exhibited moderate antifungal activity. humanjournals.com Another research effort synthesized benzothiazole hybrids with other heterocyclic structures, finding that those incorporating a 2-imino-thiazolidin-4-one structure showed more pronounced antifungal activities. researchgate.net
The activity of benzothiazole derivatives against Mycobacterium tuberculosis is a significant area of research. nih.govnih.govbiorxiv.org Many synthesized compounds have demonstrated moderate to good suppression of the H37Rv strain of M. tuberculosis. nih.gov
A series of new benzothiazole–pyrimidine (B1678525) hybrids were designed, synthesized, and tested against various tuberculosis strains. nih.govresearchgate.net Several of these compounds were found to be highly active against the first-line drug-sensitive strain of Mycobacterium tuberculosis (ATCC 25177), with MIC values ranging from 0.24 to 0.98 µg/mL. nih.govresearchgate.net The activity of these compounds was also evaluated against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, with many derivatives showing good efficacy. nih.govresearchgate.net The mechanism for some of these potent derivatives is believed to be the inhibition of the DprE1 enzyme. nih.govresearchgate.net
The benzothiazole moiety is considered a versatile scaffold for the development of antiviral agents. mdpi.com Its derivatives have been screened against a variety of DNA and RNA viruses.
In one study, newly synthesized (3-benzo[d]thiazol-2-yl)-2-pyridones were tested in vitro against Herpes Simplex Virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), and hepatitis A virus (HAV). acs.org Three compounds from this series showed a viral reduction percentage higher than 50% against HSV-1, with two reaching 70% viral reduction. acs.org
Another study focused on benzothiazole-based pyrimidinesulfonamide scaffolds. nih.govacs.org The antiviral activity of these compounds was examined against HSV-1, CBV4, HAV, and HCV. Nine compounds demonstrated remarkable antiviral effects with greater than 50% viral reduction against the tested viruses. nih.govacs.org Specifically against HAV, seven of these compounds showed more than 50% reduction, with one exhibiting the highest inhibitory activity at 70% viral reduction. nih.gov
Antiviral Activity (e.g., against HIV-1, HSV-1)
Viral Reduction Assays
Derivatives of the benzothiazole scaffold have been subjected to comprehensive in vitro antiviral screening against a variety of DNA and RNA viruses. acs.org The antiviral efficacy is commonly determined through plaque reduction assays, which measure the percentage reduction of viral titers in the presence of the test compounds. acs.orgresearchgate.net
Newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones were evaluated against herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), hepatitis A virus (HAV) HM175, and hepatitis C virus (HCVcc) genotype 4. acs.org Several compounds demonstrated promising antiviral effects, showing a viral reduction of 50% or more. acs.org For instance, against HSV-1, compounds 7e and 13a both achieved a 70% viral reduction. acs.org Against the HAV HM175 strain, compounds 7f and 13a showed a 60% viral reduction. acs.org The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a critical measure of a compound's antiviral potential. While showing moderate performance compared to the standard drug acyclovir, some of these benzothiazole derivatives displayed comparable SI values. acs.org
The table below summarizes the viral reduction capabilities of selected benzothiazole derivatives against various viruses. acs.org
| Compound | Virus Strain | Viral Reduction (%) | IC50 (μg/mL) | CC50 (μg/mL) | Selectivity Index (SI) |
| 7e | HSV-1 | 70.0 | 75 | 280 | 3.73 |
| 7f | HSV-1 | 63.3 | 98 | 320 | 3.26 |
| 13a | HSV-1 | 70.0 | 80 | 290 | 3.62 |
| 7c | HAV HM175 | 50.0 | 110 | 320 | 2.90 |
| 7f | HAV HM175 | 60.0 | 102 | 300 | 2.94 |
| 13a | HAV HM175 | 60.0 | 90 | 280 | 3.11 |
| 7e | HAdV7 | 50.0 | 95 | 280 | 2.94 |
| 13a | HAdV7 | 55.0 | 90 | 290 | 3.22 |
| 7a | CBV4 | 50.0 | 110 | 300 | 2.72 |
| 7c | CBV4 | 50.0 | 115 | 320 | 2.78 |
Data sourced from in vitro plaque reduction assays. acs.org
Enzyme Inhibition (e.g., USP7 enzyme)
A significant mechanism underlying the antiviral activity of some benzothiazole derivatives is the inhibition of specific viral or host enzymes essential for viral replication. acs.org One such target is the Ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme that plays a role in the lifecycle of viruses like HSV-1. acs.org
The most potent compounds identified in viral reduction assays against HSV-1, namely 7e and 13a , were further examined for their ability to inhibit the USP7 enzyme. acs.org Both compounds demonstrated notable inhibitory activity against USP7, providing a mechanistic explanation for their anti-HSV-1 effects. acs.org
Beyond viral enzymes, benzothiazole derivatives have been investigated as inhibitors of bacterial enzymes. For example, in the context of antimicrobial research, certain derivatives were tested for their inhibition of Dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria. nih.gov Three compounds, 16a , 16b , and 16c , showed IC50 values comparable to the standard drug sulfadiazine, with compound 16b being the most active. nih.gov
The inhibitory concentrations for selected compounds against their target enzymes are presented below.
| Compound | Target Enzyme | IC50 (μg/mL) | Standard Drug | Standard Drug IC50 (μg/mL) |
| 7e | USP7 | 105 | - | - |
| 13a | USP7 | 95 | - | - |
| 16b | DHPS | 7.85 | Sulfadiazine | 7.13 |
Data represents the concentration required to inhibit 50% of the enzyme's activity. acs.orgnih.gov
HIV-1 Capsid Inhibition
The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a critical structural component that encloses the viral genome and is essential for multiple stages of the viral lifecycle, making it an attractive target for antiretroviral therapy. elifesciences.org Pharmacological stabilization or destabilization of the capsid can disrupt viral replication. elifesciences.org The recently approved drug lenacapavir, for instance, functions by hyperstabilizing the capsid lattice, which leads to a loss of compartmentalization and inhibits reverse transcription. elifesciences.org
Benzothiazole derivatives have been explored for their anti-HIV activity. nih.govbohrium.com Studies have identified 2-aminobenzothiazoles and their analogues as potent inhibitors of HIV-1 protease, an enzyme crucial for viral maturation. bohrium.com Other research has pointed to mechanisms such as the inhibition of reverse transcriptase. nih.gov While specific studies focusing solely on the inhibition of HIV-1 capsid by Benzo[d]thiazol-7-amine are not detailed in the provided context, the general principle of targeting the capsid remains a viable and potent antiviral strategy. elifesciences.org Compounds like PF74 have been shown to slow the disassembly of the capsid lattice in a concentration-dependent manner. elifesciences.org This highlights that small molecules can indeed modulate the stability of the HIV-1 capsid, a mechanism that could potentially be exploited by appropriately designed benzothiazole-based compounds.
Anticancer Activity
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., A-549, MCF-7, HeLa)
The anticancer potential of benzothiazole derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. nih.govrsc.org These assays, typically the MTT method, determine the concentration of a compound required to inhibit the proliferation of cancer cells by 50% (IC50). nih.gov Cell lines commonly used for this screening include A-549 (human non-small cell lung cancer), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical cancer). nih.govrsc.org
Numerous studies have reported that novel synthesized benzothiazole derivatives exhibit moderate to potent cytotoxic effects. rsc.orgnih.gov For example, a series of thiazole-amino acid hybrids showed good cytotoxicity, with five compounds (5a , 5f , 5o , 5ac , 5ad ) displaying IC50 values comparable to or better than the standard chemotherapeutic agent 5-fluorouracil. rsc.org Another study synthesized a new series of benzothiazole derivatives and found four compounds (4 , 5c , 5d , 6b ) to be more potent than the reference drug cisplatin (B142131) against the MCF-7 cell line. nih.gov
The table below showcases the cytotoxic activity (IC50 values) of various benzothiazole derivatives against different cancer cell lines.
| Compound | A-549 (μM) | MCF-7 (μM) | HeLa (μM) | Reference Drug |
| 5a | 8.02 | 6.84 | 6.51 | 5-Fluorouracil |
| 5f | 2.07 | 4.39 | 3.16 | 5-Fluorouracil |
| 5o | 2.52 | 3.14 | 2.89 | 5-Fluorouracil |
| 6b | - | 5.15 | - | Cisplatin |
| B7 | Significant Inhibition | Significant Inhibition | - | - |
IC50 values represent the concentration of the compound that causes 50% inhibition of cell growth. nih.govrsc.orgnih.gov
Apoptosis-Promoting Effects and Cell Cycle Arrest
Beyond inhibiting proliferation, a key mechanism for the anticancer activity of benzothiazole derivatives is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle in cancer cells. nih.govnih.govnih.gov
Flow cytometry analysis has revealed that certain benzothiazole conjugates can induce cell cycle arrest, often in the G2/M phase. nih.govresearchgate.net This arrest prevents the cancer cells from progressing through mitosis and dividing. For example, treatment of MCF-7 cells with specific benzothiazole-pyrrole conjugates led to an increase in the population of cells in the G2/M phase, with a corresponding decrease in the G1 phase population. nih.gov Similarly, a novel benzothiazole derivative, BTD, was found to slightly induce S phase arrest in colorectal cancer cells. nih.gov
In addition to cell cycle disruption, these compounds are effective inducers of apoptosis. nih.govnih.gov The mechanism often involves the mitochondrial intrinsic pathway. nih.gov This pathway is triggered by an accumulation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane, leading to the release of pro-apoptotic factors. nih.gov Studies have confirmed that some derivatives promote apoptosis, as evidenced by the increased expression of key apoptotic proteins like caspase-9 in MCF-7 cells. nih.gov
Inhibition of Signaling Pathways (e.g., AKT, ERK)
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways that promote cell growth and survival. nih.govnih.gov The PI3K/AKT and MAPK/ERK pathways are two such critical signaling cascades that are frequently dysregulated in various cancers. mdpi.com Benzothiazole derivatives have been shown to exert their anticancer effects by targeting and inhibiting these key pathways. nih.govnih.gov
Western blot analysis has confirmed that specific benzothiazole compounds can inhibit both the AKT and ERK signaling pathways in A549 and A431 cancer cells. nih.govresearchgate.net For instance, the benzothiazole-pyrrole conjugate 4o demonstrated downregulation of the oncogenic protein Ras and its downstream effectors, including MEK1 and ERK1/2, in MCF-7 cells. nih.gov The simultaneous inhibition of these pro-survival pathways can compromise the efficacy of cancer cells to grow and can enhance apoptosis. mdpi.comnih.gov By blocking these signals, benzothiazole derivatives can effectively halt the molecular machinery that cancer cells rely on for their malignant progression. nih.gov
Antitumor Prodrug Development
The development of prodrugs is a key strategy to overcome challenges associated with conventional chemotherapy, such as poor solubility and lack of tumor selectivity. In the context of antitumor 2-(4-aminophenyl)benzothiazoles, which are often lipophilic, amino acid prodrugs have been synthesized to improve their pharmaceutical properties. figshare.com
Researchers have designed and synthesized water-soluble L-lysyl- and L-alanyl-amide prodrugs of these potent antitumor agents. figshare.com This approach aims to address formulation and bioavailability issues, particularly for parenteral administration. These prodrugs are engineered to be stable at ambient temperatures and to degrade in vivo, releasing the active cytotoxic aminophenylbenzothiazole compound. One such compound, the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was selected for Phase I clinical evaluation due to its favorable pharmaceutical characteristics. figshare.com The general principle involves attaching a hydrophilic promoiety, like an amino acid, to the parent drug, which is later cleaved by enzymes in the body to release the active drug at the target site. This strategy not only enhances solubility but can also contribute to more targeted drug delivery, potentially reducing systemic toxicity. figshare.comresearchgate.net The 2-aminobenzothiazole (B30445) structure itself has been extensively used to create a variety of analogs with activity against numerous biological targets relevant to cancer. nih.gov
Anti-inflammatory and Analgesic Activities
Derivatives of the benzo[d]thiazole nucleus are recognized for their significant anti-inflammatory and analgesic properties. nih.govrjpbr.comdntb.gov.ua Extensive research has been conducted to synthesize and evaluate novel compounds that can effectively manage pain and inflammation, which are complex physiological responses to injury or infection.
To assess the anti-inflammatory and analgesic potential of benzo[d]thiazole derivatives, researchers employ a range of standardized in vivo models.
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating acute anti-inflammatory activity. nih.govbanglajol.info In this test, an inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema). The efficacy of a test compound is determined by its ability to reduce the volume of this swelling over time compared to a control group. For instance, certain novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have demonstrated significant inhibition of carrageenan-induced edema, with effects measured at 1, 2, and 3 hours post-treatment. nih.gov
The hot plate test is a common method for assessing central analgesic activity. rjpbr.combiomedpharmajournal.org This test measures the reaction time of an animal, typically a mouse or rat, when placed on a heated surface. An increase in the latency to a pain response (such as licking a paw or jumping) after administration of a test compound indicates an analgesic effect. This model is particularly sensitive to centrally acting analgesics. biomedpharmajournal.org Another method, the acetic acid-induced writhing test, is used to evaluate peripheral analgesic effects, where the reduction in the number of abdominal constrictions is measured. nih.gov
Table 1: In Vivo Evaluation of a Benzothiazole Derivative (Compound 17c) for Anti-inflammatory Activity
| Time After Carrageenan Injection | Paw Edema Inhibition (%) |
|---|---|
| 1 hour | 72% |
| 2 hours | 76% |
| 3 hours | 80% |
Data sourced from a study on novel benzothiazole derivatives. nih.gov
A primary mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govlookchem.com
Several studies have focused on designing benzo[d]thiazole derivatives as selective COX-2 inhibitors. nih.govmdpi.com COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. lookchem.com Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
In vitro enzyme assays are used to determine the inhibitory activity of compounds against ovine or human COX-1 and COX-2. nih.gov Research has identified benzo[d]thiazole analogs that are weak inhibitors of COX-1 but exhibit moderate to potent inhibitory effects on the COX-2 isozyme, with IC50 values in the micromolar range. rjpbr.comnih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of COX enzymes, supporting the rationale for their inhibitory activity. rjpbr.comresearchgate.net The development of these selective inhibitors highlights the potential of the benzo[d]thiazole scaffold in creating safer and more effective anti-inflammatory agents. nih.gov
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected Benzo[d]thiazole Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| 2c | >10 | 0.28 | >35.7 |
| 2d | >10 | 0.54 | >18.5 |
| 2g | >10 | 0.77 | >13.0 |
| 3d | >10 | 0.56 | >17.9 |
| 3f | >10 | 0.35 | >28.6 |
| 3g | >10 | 0.41 | >24.4 |
IC50 represents the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). Data is illustrative of findings in the field. nih.gov
Anticonvulsant Activity
The benzothiazole nucleus is a key structural component in compounds investigated for their anticonvulsant properties. nih.govnih.govresearchgate.net The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing, and benzothiazole derivatives represent a promising class of candidates. mdpi.com
The preliminary screening and evaluation of potential anticonvulsant agents rely on well-established animal seizure models. ijpp.com
The Maximal Electroshock (MES) test is considered the most useful tool for the initial identification of anticonvulsants effective against generalized tonic-clonic seizures. mdpi.comiosrjournals.org In this model, a supramaximal electrical stimulus is applied to rodents (mice or rats), inducing a characteristic seizure pattern that includes tonic extension of the hind limbs. ijpp.comslideshare.net The ability of a test compound to prevent this tonic hind limb extension is a measure of its anticonvulsant activity. nih.goviosrjournals.org
The subcutaneous pentylenetetrazole (scPTZ) test is used to identify agents that can raise the seizure threshold. mdpi.com PTZ is a central nervous system stimulant that induces clonic seizures, and this model is considered predictive of efficacy against absence seizures. researchgate.net The effectiveness of a compound is measured by its ability to prevent or delay the onset of seizures induced by a subcutaneous injection of PTZ. nih.gov Compounds active in both the MES and scPTZ tests are considered to have a broad spectrum of anticonvulsant activity. mdpi.commdpi.com
Table 3: Anticonvulsant Screening of a Benzothiazole Derivative (Compound 4k)
| Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| MES | 17.0 | 243.9 | 14.3 |
ED50 (Median Effective Dose) is the dose that protects 50% of animals from seizures. TD50 (Median Toxic Dose) is the dose that causes neurotoxicity in 50% of animals. The Protective Index (PI) is calculated as TD50/ED50. nih.gov
The modulation of GABAergic neurotransmission is a key mechanism of action for many established anticonvulsant drugs. dntb.gov.ua Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. dntb.gov.ua Its binding to GABA-A receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. nih.gov
While the precise mechanisms for all anticonvulsant benzothiazole derivatives are not fully elucidated, evidence suggests that some may exert their effects by enhancing GABAergic inhibition. mdpi.com This is analogous to the action of benzodiazepines, which are positive allosteric modulators of GABA-A receptors. nih.govnih.gov By binding to a specific site on the receptor, these drugs increase the affinity of GABA for its binding site and enhance the frequency of channel opening, thereby potentiating the inhibitory effect of GABA. nih.gov It is hypothesized that certain active thiazole-thiazolidinone hybrids may possess a mixed mechanism of action that includes increasing GABAergic activity alongside the blockade of sodium channels, contributing to their broad-spectrum anticonvulsant profile observed in preclinical models. mdpi.com
Other Biological Activities
Beyond the extensively studied anticancer and antimicrobial properties, derivatives of this compound exhibit a wide array of other significant biological activities. These include potential applications as anthelmintics, antidiabetics, antioxidants, broad-spectrum enzyme inhibitors, antimalarials, and neuroprotective agents. This section delves into the research findings that highlight the therapeutic potential of this versatile chemical scaffold in these diverse areas.
Anthelmintic Activity
Derivatives of the benzothiazole nucleus have demonstrated notable anthelmintic properties. In various studies, these compounds have been evaluated for their ability to induce paralysis and death in parasitic worms, often using the Indian earthworm (Pheretima posthuma) as a model organism due to its anatomical and physiological resemblance to intestinal roundworms.
In one such study, a series of novel benzothiazole derivatives containing indole (B1671886) moieties were synthesized and screened for their anthelmintic effects. researchgate.net The activity was determined by observing the time taken for paralysis and subsequent death of the earthworms upon exposure to the test compounds. Several of these synthesized compounds, notably 5f, 5n, and 5o, showed significant anthelmintic activity when compared to the standard drug, Albendazole. researchgate.net Similarly, another investigation into new benzothiazole derivatives (3a-3h) containing a thiazole (B1198619) moiety also reported good anthelmintic results for compounds 3a, 3b, and 3d. ijnrd.org Research has also shown that incorporating electron-withdrawing groups, such as nitro (NO₂) and bromo (Br) groups, at the 6th position of the benzothiazole ring can enhance anthelmintic activity. ejpmr.com
The results from a representative study on benzothiazole derivatives are summarized below, indicating the time required for paralysis and death of Pheretima posthuma at a specific concentration.
**Table 1: Anthelmintic Activity of Benzothiazole Derivatives against *Pheretima posthuma***
| Compound ID | Concentration | Time to Paralysis (min) | Time to Death (min) |
|---|---|---|---|
| Standard (Albendazole) | 20 mg/ml | 25.17 | 45.33 |
| Compound 3a | 0.5% w/v | 12.05 | 29.15 |
| Compound 3b | 0.5% w/v | 10.11 | 25.06 |
| Compound 3d | 0.5% w/v | 11.18 | 27.11 |
This table is generated based on data reported in studies investigating the anthelmintic potential of newly synthesized benzothiazole compounds. ijnrd.org
Antidiabetic Potential (e.g., 11β-HSD1 inhibitors)
Benzothiazole derivatives have emerged as promising candidates for the management of type 2 diabetes mellitus, primarily through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, a glucocorticoid that can increase glucose production and impair insulin (B600854) sensitivity. nih.gov By inhibiting 11β-HSD1, these compounds can help regulate cortisol levels, thereby offering a potential therapeutic strategy for metabolic disorders. nih.gov
A series of novel benzothiazole derivatives were synthesized and evaluated for their inhibitory activity against 11β-HSD1 from human hepatic microsomes. nih.gov Several compounds demonstrated significant inhibition, with some exhibiting IC₅₀ values in the low micromolar range. nih.gov For instance, the introduction of a chlorine substituent at the 4-position of the benzothiazole ring was found to greatly enhance inhibitory activity. nih.gov Another study designed and synthesized fifteen benzothiazole derivatives, with compound (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (C1) showing favorable interactions and better in vitro inhibition of human 11β-HSD1 compared to the reference drug. nih.gov
Table 2: Inhibition of 11β-HSD1 by Selected Benzothiazole Derivatives
| Compound ID | Description | Inhibition | IC₅₀ Value |
|---|---|---|---|
| Derivative 1 | Benzothiazole derivative | > 80% at 10 µM | Low micromolar range |
| Derivative 2 | Benzothiazole derivative | > 80% at 10 µM | Low micromolar range |
| Compound C1 | (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid | Better than reference | Not specified |
This table summarizes findings from studies on benzothiazole derivatives as potential 11β-HSD1 inhibitors. nih.govnih.gov
Antioxidant Properties
Many benzothiazole derivatives have been investigated for their antioxidant potential, demonstrating significant radical scavenging capabilities. The antioxidant activity is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) method. derpharmachemica.comresearchgate.net
In one study, a series of 2-aryl benzothiazole derivatives were synthesized and screened for their antioxidant potential. derpharmachemica.com The results indicated that several compounds, including BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, and BTA-12, showed better antioxidant activity in the ABTS assay compared to the standard, ascorbic acid, at various concentrations. derpharmachemica.com The DPPH assay also confirmed the radical scavenging potential of compounds BTA-1, BTA-5, and BTA-8. derpharmachemica.com Another study highlighted a derivative, BZTidr4, which contains a catecholic functional group, as having excellent antioxidant capacity, with an IC₅₀ value of 3.27 µg/mL in the DPPH assay. mdpi.com This high activity is attributed to the presence of two adjacent hydroxyl groups on the aromatic ring, which can stabilize the resulting radical through resonance. mdpi.com
Table 3: Antioxidant Activity of Selected 2-Aryl Benzothiazole Derivatives
| Assay | Compound ID | Activity Compared to Ascorbic Acid (Standard) |
|---|---|---|
| DPPH Assay | BTA-1, BTA-5, BTA-8 | Showed better or equal activity |
| ABTS Assay | BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 | Showed better or equal activity |
This table is based on data from studies evaluating the radical scavenging potential of synthesized benzothiazole compounds. derpharmachemica.com
Enzyme Inhibition (General)
The benzothiazole scaffold is a key component in the design of inhibitors for a variety of enzymes implicated in different diseases. Beyond 11β-HSD1, these derivatives have shown potent inhibitory effects against carbonic anhydrases and enzymes involved in neurodegeneration.
Carbonic Anhydrase (CA) Inhibition: Benzothiazole-based compounds have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I, II, IX, and XII. nih.gov For example, a series of benzothiazole-based sulphonamides and carboxylic acids were synthesized as analogues of the inhibitor SLC-0111. nih.gov These compounds displayed a wide range of inhibition profiles, with some showing inhibitory constants (Kᵢ) in the nanomolar range against specific isoforms. nih.govtandfonline.com Another study synthesized amino acid-benzothiazole conjugates that showed considerable inhibition against hCA V and hCA II, with Kᵢ values ranging from 2.9 to 88.1 µM. nih.gov
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition: In the context of Alzheimer's disease, benzothiazole derivatives have been designed as dual inhibitors of AChE and MAO-B. rsc.org Inhibition of these enzymes is a key strategy to manage the symptoms and progression of the disease. rsc.org A study of 14 newly synthesized benzothiazoles found that compound 4f was a particularly potent dual inhibitor, with IC₅₀ values of 23.4 nM for AChE and 40.3 nM for MAO-B. rsc.orgresearchgate.net Another promising multitargeted-directed ligand, compound 3s, also showed significant inhibition of AChE, Butyrylcholinesterase (BuChE), and MAO-B, with IC₅₀ values of 6.7 µM, 2.35 µM, and 1.6 µM, respectively. nih.govnih.gov
Table 4: Inhibition of Various Enzymes by Benzothiazole Derivatives
| Target Enzyme(s) | Compound ID | Inhibitory Potency (Kᵢ / IC₅₀) |
|---|---|---|
| Carbonic Anhydrase II (hCA II) | Compound 8c | Kᵢ = 54.1 nM |
| Carbonic Anhydrase XII (hCA XII) | Compound 8c | Kᵢ = 29.3 nM |
| Acetylcholinesterase (AChE) | Compound 4f | IC₅₀ = 23.4 nM |
| Monoamine Oxidase B (MAO-B) | Compound 4f | IC₅₀ = 40.3 nM |
| AChE, BuChE, MAO-B | Compound 3s | IC₅₀ = 6.7 µM, 2.35 µM, 1.6 µM |
This table presents a selection of enzyme inhibition data for various benzothiazole derivatives from different research studies. tandfonline.comrsc.orgresearchgate.netnih.govnih.gov
Anti-malarial Activity
Benzothiazole derivatives have been identified as promising agents in the fight against malaria, a disease caused by parasites of the genus Plasmodium. nih.govmalariaworld.org The rise of drug-resistant strains of Plasmodium falciparum necessitates the search for new and effective antimalarial compounds. cambridge.orgnih.gov
Systematic reviews of in vitro and in vivo studies have confirmed the potent antiplasmodial activity of numerous benzothiazole analogues against various malaria parasite strains. nih.govmalariaworld.org The mechanism of action often involves the inhibition of essential P. falciparum enzymes. nih.govmalariaworld.org Research on 2-substituted 6-nitro- and 6-amino-benzothiazoles revealed that two compounds, designated A12 and C7, had specific and potent antimalarial properties against both drug-sensitive (3D7) and drug-resistant (W2) strains of P. falciparum. cambridge.orgnih.gov Further investigation showed that these compounds were active against all stages of the parasite's life cycle. Compound A12 was particularly effective against mature schizonts, while C7 was more active against young schizont forms. cambridge.orgnih.gov
Table 5: Activity Profile of Antimalarial Benzothiazole Derivatives
| Compound ID | Target Parasite Strains | Stage of Action |
|---|---|---|
| A12 | P. falciparum (W2, 3D7), Clinical Isolates | All stages, particularly mature schizonts |
| C7 | P. falciparum (W2, 3D7), Clinical Isolates | All stages, particularly young schizonts |
This table summarizes the stage-specific activity of two promising antimalarial benzothiazole compounds. cambridge.orgnih.gov
Neuroprotective Effects
The benzothiazole scaffold is a core component of Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this chemical class. nih.govgaacademy.org ALS is a progressive neurodegenerative disease affecting nerve cells in the brain and spinal cord. gaacademy.org The neuroprotective effects of benzothiazole derivatives are often linked to their ability to modulate multiple targets involved in neurodegeneration.
For Alzheimer's disease (AD), the neuroprotective strategy often involves the inhibition of enzymes like AChE and MAO-B, as previously discussed. rsc.org By preventing the breakdown of acetylcholine (B1216132) (AChE inhibition) and reducing oxidative stress and neuroinflammation (MAO-B inhibition), these compounds can help mitigate neuronal damage. nih.gov Furthermore, some benzothiazole derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. rsc.org For instance, compound 4f, in addition to being a potent enzyme inhibitor, was also found to potentially prevent the formation of beta-amyloid plaques. rsc.orgrsc.org The drug Riluzole itself is known to act as a voltage-gated sodium channel blocker and an inhibitor of glutamate (B1630785) release, mechanisms that contribute to its neuroprotective action in ALS. nih.gov
The development of multitarget-directed ligands (MTDLs) based on the benzothiazole structure represents a promising approach for treating complex, multifactorial neurodegenerative diseases like AD. nih.gov
Metabolic Stability and Pharmacokinetic Studies (e.g., ADME, in vivo acetylation)
Metabolic Pathways of Aminobenzothiazoles
Studies on various aminobenzothiazole analogues reveal that metabolism is a key factor influencing their mechanism of action. acs.org The primary metabolic transformations observed for these compounds are N-acetylation and oxidation. acs.org The arylamine structure is a common substrate for these metabolic processes, which can significantly alter the compound's properties and activity.
The predominant metabolic pathway is often dictated by the substitution pattern on the benzothiazole scaffold. acs.org For instance, in vitro studies on 2-(4-aminophenyl)benzothiazoles have shown that while the parent amine primarily undergoes N-acetylation, the introduction of substituents can shift the metabolic preference towards oxidation. acs.org
In Vivo Acetylation
The acetylation of the amino group is a rapid and significant metabolic event for many aminobenzothiazoles. This biotransformation is catalyzed by N-acetyltransferase (NAT) enzymes, with both NAT1 and NAT2 isoforms being implicated. acs.org
In vivo pharmacokinetic studies in rats have confirmed the rapid and exclusive N-acetylation of certain 2-(4-aminophenyl)benzothiazole analogues. acs.org For example, after administration, the 3'-methyl analogue was quickly and completely N-acetylated. In contrast, the 3'-chloro analogue exhibited a lesser degree of acetylation, highlighting how subtle structural changes can influence metabolic fate. acs.org This suggests that this compound, possessing a primary amino group, is a likely candidate for significant in vivo N-acetylation.
Table 1: In Vivo Pharmacokinetic Findings for 2-(4-aminophenyl)benzothiazole Analogues in Rats Data extrapolated from studies on related derivatives to illustrate metabolic trends.
| Compound Analogue | Primary Metabolic Pathway | Observation |
| 2-(4-Amino-3-methylphenyl)benzothiazole | N-Acetylation | Rapid and exclusive N-acetylation confirmed in vivo. acs.org |
| 2-(4-Amino-3-chlorophenyl)benzothiazole | Oxidation & N-Acetylation | Less acetylation observed compared to the methyl analogue. acs.org |
Metabolic Stability and ADME Considerations
Metabolic stability is a crucial parameter in the optimization of benzothiazole derivatives as potential therapeutic agents. nih.gov High metabolic instability can lead to rapid clearance from the body, reducing the compound's exposure and efficacy. Conversely, excessively high stability might lead to undesirable drug-drug interactions or toxicity. researchgate.net Therefore, achieving a balanced metabolic profile is a key goal in the development of these compounds.
Structure-property relationship studies have shown that the substitution pattern on both the phenyl and benzothiazole rings directly influences metabolic stability, which in turn affects pharmacokinetic properties like brain uptake. nih.gov In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a common strategy employed in the early stages of drug discovery for this class of compounds to identify candidates with favorable pharmacokinetic characteristics. researchgate.netnih.gov For some derivatives, these predictions have indicated good drug-like properties and acceptable metabolic stability. nih.gov
Table 2: Predicted ADMET Properties for Select Benzothiazole Derivatives This table presents in silico predictions for various derivatives to demonstrate the focus on ADME properties in this chemical class.
| Derivative Class | Predicted Property | Significance |
| 2-Aminobenzothiazole Derivatives | Acceptable Pharmacokinetics | Predicted to be good drug candidates for further development. nih.gov |
| 2-Aminobenzothiazole Derivatives | Low CYP450 Inhibition | Suggests a minimal risk of drug-drug interactions. nih.gov |
| Substituted Aminophenylbenzothiazoles | Variable Metabolic Stability | Stability is highly dependent on the nature and position of substituents. nih.gov |
Applications in Advanced Materials Science
Fluorescent Materials and Probes
The inherent fluorescence of the benzothiazole (B30560) core, combined with the potential for chemical modification, makes its derivatives versatile components in a variety of fluorescent materials and probes. These materials are designed to exhibit specific responses to environmental changes or the presence of certain analytes, making them useful in sensing and imaging applications.
Aggregation-Induced Emission (AIE) Active Materials
Certain derivatives of benzothiazole exhibit a phenomenon known as aggregation-induced emission (AIE). rsc.orgrsc.org Unlike many traditional fluorescent molecules that suffer from aggregation-caused quenching in the solid state or in concentrated solutions, AIE-active materials show enhanced fluorescence emission upon aggregation. rsc.org This property is particularly advantageous for applications in solid-state devices and biological imaging.
One study reported a benzothiazole-based probe that demonstrates AIE in mixed solvent systems. researchgate.net In a tetrahydrofuran (B95107) (THF) and water mixture, the probe emits blue light, which is attributed to the enolic emission of the excited-state intramolecular proton transfer (ESIPT) prone benzothiazole chromophore. researchgate.netnih.gov As the water content increases, aggregation is induced, which restricts the phototautomerization to the keto form. researchgate.netnih.gov However, in the solid aggregated state, a green emission is observed, which is ascribed to its keto emission due to the activation of the ESIPT process through stable intramolecular hydrogen bonding. researchgate.netnih.gov This results in a keto-aggregation induced emission (AIE) coupled emission. researchgate.netnih.gov The formation of aggregates has been confirmed by dynamic light scattering (DLS) and scanning electron microscopy (SEM). researchgate.netnih.gov
Another benzothiazole-based derivative was developed as an AIE fluorescent 'turn-on' probe for detecting hydrogen peroxide. nih.gov This probe, named BT-BO, was synthesized by introducing an aryl boric acid ester unit into a benzothiazole-based fluorophore. nih.gov The probe itself is weakly fluorescent, but in the presence of hydrogen peroxide, it releases the AIE-active fluorophore, resulting in a significant increase in fluorescence intensity at 604 nm. nih.gov The AIE properties of the parent fluorophore (HBT) were confirmed by observing increased fluorescence intensity in water/THF mixtures with increasing water fraction. nih.gov
| Probe/Material | Solvent System | Emission Color (Solution) | Emission Color (Aggregate/Solid) | Mechanism |
| Benzothiazole-based probe | THF/Water | Blue | Green | ESIPT-coupled AIE researchgate.netnih.gov |
| HBT (AIE Fluorophore) | THF/Water | - | Sapphire | AIE nih.gov |
Fluorescent Chemosensors for Ion Detection
The ability of benzothiazole derivatives to act as ligands for metal ions and to undergo specific chemical reactions with anions has been harnessed to create fluorescent chemosensors for ion detection. These sensors exhibit changes in their fluorescence properties upon binding with a target ion, allowing for its selective and sensitive detection.
Zn²⁺ Detection:
Several fluorescent chemosensors based on benzothiazole have been developed for the detection of zinc ions (Zn²⁺). nih.govmdpi.commdpi.comresearchgate.netresearchgate.net One such sensor, a novel benzothiazole-based Schiff base, demonstrated a colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with a distinct color change from colorless to yellow in a DMSO/CHCl₃ mixture. nih.gov Furthermore, this sensor exhibited a ratiometric and "turn-on" fluorescence response specifically for Zn²⁺, with a detection limit as low as 0.25 ppm. nih.gov
Another study reported a "turn-on" fluorescent chemosensor for Zn²⁺ based on a benzothiazole-linked imidazole (B134444) (BIPP). mdpi.com The addition of Zn²⁺ to a solution of BIPP resulted in a significant enhancement of fluorescence intensity at 473 nm, with the color changing from blue to bright green. mdpi.com This response is attributed to the inhibition of the photoinduced electron transfer (PET) process upon coordination of Zn²⁺. The sensor showed high selectivity and sensitivity for Zn²⁺ over other metal ions, with a low detection limit of 2.36 x 10⁻⁸ M. mdpi.com
| Sensor | Target Ion | Response Type | Detection Limit |
| Benzothiazole-based Schiff base | Zn²⁺ | Ratiometric & Turn-on Fluorescence, Colorimetric | 0.25 ppm nih.gov |
| BIPP | Zn²⁺ | Turn-on Fluorescence | 2.36 x 10⁻⁸ M mdpi.com |
Cyanide Detection:
A benzothiazole-based fluorogenic chemosensor was designed for the detection of cyanide ions (CN⁻). nih.gov This sensor, named BID, was synthesized by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione. nih.gov The detection mechanism is based on the nucleophilic addition of the cyanide anion to the sensor molecule, which inhibits the intramolecular charge transfer (ICT) process. nih.gov This leads to a noticeable blue shift in the fluorescence emission spectrum and a visible color change from pink to pale yellow under UV light. nih.gov The sensor demonstrated high selectivity for CN⁻ over other anions and a low detection limit of 5.97 nM, which is significantly below the World Health Organization's permissible level for cyanide in drinking water. nih.gov The sensing mechanism was confirmed by various analytical techniques, including HRMS, ¹H-NMR titration, and FT-IR. nih.gov
Fluorescent Imaging in Biological Systems
The low cytotoxicity and cell permeability of certain benzothiazole derivatives make them suitable for fluorescent imaging in biological systems. These probes can be designed to react specifically with certain biomolecules, allowing for their visualization within living cells and organisms.
A notable application is the in vitro and in vivo imaging of cysteine (Cys). A novel benzothiazole-based fluorescent probe, 4-(benzo[d]thiazol-2-yl)-1,3-phenylene bis(2-chloroacetate) (BPBC), was developed for the selective detection of cysteine. scilit.com This "turn-on" probe was designed based on an ESIPT dye, with two chloroacetate (B1199739) groups serving as the reaction sites for cysteine. scilit.com The probe exhibits high selectivity and sensitivity for cysteine over other amino acids, including the structurally similar homocysteine (Hcy) and glutathione (B108866) (GSH). scilit.com The successful application of BPBC for bioimaging intracellular cysteine in living HeLa cells with low cytotoxicity has been demonstrated. scilit.com
Another fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was also developed for selectively sensing cysteine. researchgate.net This probe shows a remarkable 4725-fold fluorescence enhancement in the presence of cysteine, with a large Stokes shift of 135 nm. researchgate.net The limit of detection for cysteine was found to be as low as 32.6 nM. researchgate.net The practical applicability of this probe was confirmed by its response in calf serum, and it was successfully used for the imaging of cysteine in HepG2 cells and zebrafish. researchgate.net
Photoelectric Devices and Sensors
Benzothiazole derivatives have been investigated for their potential use in photoelectric devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their electron-accepting nature and photophysical properties make them suitable components in these applications. nih.govnih.gov
In the field of OLEDs, benzothiazole-based materials have been synthesized and studied as blue fluorescent emitters. For instance, N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA) were used in an electroluminescent device that exhibited a maximum brightness of 3760 cd/m² at 14.4 V. Theoretical studies have been conducted to understand the structure-property relationships of these compounds to optimize their performance in OLEDs.
Derivatives combining triphenylamine (B166846) as a donor and benzothiadiazole as an acceptor have been designed for non-doped orange and red fluorescent OLEDs. researchgate.net These materials leverage both hybridized local and charge-transfer (HLCT) states and AIE properties to achieve high efficiencies and low efficiency roll-off. researchgate.net An OLED based on one such compound, TBAN, showed a maximum luminance of 74,820 cd m⁻², a current efficiency of 12.1 cd A⁻¹, and a maximum external quantum efficiency (EQE) of 5.7%. researchgate.net
In the realm of organic solar cells, benzothiadiazole derivatives have been utilized as semiconductor molecules. nih.gov Two low molecular weight organic molecules with a benzo[c] researchgate.netscilit.comthiadiazole-4,7-diamino core displayed absorbance up to the near-IR region and good hole mobility. nih.gov When blended with a fullerene derivative (PC71BM), these molecules showed efficient charge transfer, and initial solar cell devices achieved efficiencies of over 2%, which were further improved to over 5% through solvent annealing. nih.gov A quinoxaline–benzothiadiazole heterotrimer acceptor, TQT, has also been synthesized for use in OSCs, achieving a power conversion efficiency of 18.52% in a binary device and 19.15% in a ternary system. nih.gov
Corrosion Inhibitors
Benzothiazole derivatives have been recognized as effective corrosion inhibitors, particularly for steel in acidic environments. Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which can interact with the metal surface.
Electrochemical Evaluation (e.g., for steel in acidic media)
The performance of benzothiazole derivatives as corrosion inhibitors for mild steel in acidic media has been extensively evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies have shown that the inhibition efficiency of these compounds generally increases with their concentration but decreases with a rise in temperature.
Potentiodynamic polarization studies have indicated that benzothiazole derivatives can act as cathodic inhibitors in 1 M H₂SO₄. EIS measurements have supported the mechanism of adsorption of these inhibitors on the mild steel surface, as evidenced by changes in the charge transfer resistance and double-layer capacitance.
Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of benzothiazole derivatives with their inhibition performance. Quantum chemical parameters such as the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), and the energy gap (ΔE) have been calculated to understand the reactivity of these molecules. For example, a comparative study between 1,3-benzothiazole-2-amine (BTA) and 6-methyl-1,3-benzothiazole-2-amine (MBTA) showed that MBTA has a higher inhibition efficiency, which was attributed to its higher E HOMO and lower energy gap.
In a study of 2-aminobenzothiazole (B30445) (2-ABT) as a corrosion inhibitor for electro-galvanised steel in a NaCl solution, electrochemical results confirmed its inhibitory action. It was suggested that 2-ABT promotes the formation of a thin inhibitor film initiated by chemisorption. DFT calculations revealed that at high concentrations, the molecules tend to adsorb vertically on the surface, with the heteroatoms enhancing the surface-molecule interaction.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Technique |
| Benzothiazole derivatives | Mild Steel | 1 M H₂SO₄ | Increases with concentration | Potentiodynamic Polarization, EIS |
| 1,3-benzothiazole-2-amine (BTA) | Mild Steel | 1 N HCl | - | DFT Study |
| 6-methyl-1,3-benzothiazole-2-amine (MBTA) | Mild Steel | 1 N HCl | Higher than BTA | DFT Study |
| 2-aminobenzothiazole (2-ABT) | Electro-galvanised Steel | NaCl solution | Confirmed inhibitory action | Electrochemical methods, DFT |
Adsorption Isotherm Models (e.g., Langmuir adsorption)
The study of how molecules adhere to surfaces is critical for applications like corrosion inhibition. Adsorption isotherm models are mathematical formulas that describe the equilibrium relationship between the concentration of a substance in solution (the adsorbate) and the amount of that substance adsorbed onto a solid surface at a constant temperature.
One of the most widely used models is the Langmuir adsorption isotherm. mdpi.com This model assumes that adsorption occurs at specific, localized sites on the surface and is limited to the formation of a single layer of molecules (a monolayer). mdpi.com It also presupposes that all adsorption sites are energetically equivalent and that there are no interactions between adjacent adsorbed molecules. The linear form of the Langmuir isotherm equation is often used to determine model parameters from experimental data. mdpi.com
In the context of benzothiazole derivatives, these models are crucial for understanding their effectiveness as corrosion inhibitors for metals like electro-galvanised steel. rsc.org For instance, studies on 2-aminobenzothiazole suggest that it forms a protective thin film on the metal surface through a process initiated by chemisorption, where strong chemical bonds form between the inhibitor molecule and the metal. rsc.org By fitting experimental data to models like the Langmuir isotherm, researchers can quantify the maximum adsorption capacity and the affinity of the inhibitor for the surface, providing insights into the mechanism of protection. mdpi.com This modeling indicates that the adsorption process may be due to monolayer formation on the surface. mdpi.com
Surface Morphology Analysis (e.g., SEM, AFM)
To understand the physical and chemical properties of materials incorporating Benzo[d]thiazol-7-amine derivatives, it is essential to analyze their surface structure and topography at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are invaluable for this purpose.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. It can reveal information about surface topography, composition, and the distribution of different phases. In the study of benzothiazole-based materials, SEM has been used to:
Investigate the morphology of inhibitor films on metal surfaces, confirming how the molecules interact with corrosion products. rsc.org
Validate the morphological stability and aggregation behavior of benzothiazole-containing carbazole-cyanostilbene derivatives, which are of interest for their optical properties. researchgate.net
Atomic Force Microscopy (AFM) provides even higher resolution images of the surface. It works by scanning a sharp tip over the sample, "feeling" the surface topography. AFM is particularly useful for characterizing thin films and has been applied to analyze the surface morphology of polymer films doped with various compounds for non-linear optical applications. mdpi.com
These analytical techniques provide direct visual evidence of how benzothiazole derivatives organize on surfaces and within material matrices, which is critical for optimizing their performance in various applications.
Hole Transport Materials in Photovoltaics (e.g., Perovskite Solar Cells)
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. A key component of a high-performance PSC is the hole transport material (HTM), which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode.
Benzothiazole and its related structures, such as benzothiadiazole, have become important building blocks for designing new and efficient HTMs. consensus.appacs.org Their electron-accepting nature allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole extraction from the perovskite layer. acs.org
Molecular engineering strategies have led to the development of various benzothiazole-based HTMs with excellent performance. By combining a benzothiadiazole core with electron-donating units like triphenylamine, researchers have created "push-pull" architectures. acs.org This design enhances hole mobility and ensures good thermal stability. acs.org Furthermore, incorporating fluorine atoms into the benzothiadiazole structure can significantly improve the power conversion efficiency (PCE) of the resulting solar cell. consensus.app
Conjugated polymers incorporating benzodithiophene and thiazolothiazole units have also been successfully used as dopant-free HTMs, offering the dual benefits of high efficiency and improved device stability due to their hydrophobic nature. itmo.ru
| HTM Base Structure | Key Feature / Donor Unit | Device Type | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| Benzothiadiazole | Aryl-amine | Triple-cation PSC | 18.05% | acs.org |
| Fluorine-Substituted Benzothiadiazole | - | Planar PSC | 18.54% | consensus.app |
| Benzodithiophene-Thiazolothiazole Polymer | - | PSC | 18.7% | itmo.ru |
| Simple Benzothiadiazole Derivative (BTF-BA) | Buried Interface Material | n-i-p PSC | 19.6% | rsc.org |
| Thiazolo[5,4-d]thiazole | Triphenylamine (TTP-DPA) | Wide-bandgap PSC | - | acs.org |
Non-linear Optical Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, such as that from a laser. This property is the foundation for technologies like frequency conversion and optical switching. Organic molecules with specific structural features can exhibit significant NLO properties.
Benzothiazole derivatives are excellent candidates for NLO applications. researchgate.net Their potential stems from the ability to create "push-pull" systems within the molecule. cas.czresearchgate.net In this design, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated bridge, which often includes the benzothiazole ring system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by light, leading to a large molecular hyperpolarizability (β), a key measure of second-order NLO activity. cas.czresearchgate.net
The incorporation of the benzothiazole heterocycle into these systems can enhance the hyperpolarizability compared to simple aryl derivatives because of the lower electron delocalization energy of the heteroaromatic system. researchgate.net Researchers have synthesized various NLO materials based on this principle:
Push-pull benzothiazoles: Studies have shown that extending the conjugated bridge and using powerful donor groups can improve NLO characteristics. cas.czresearchgate.net
Polymer films: Benzothiazole-based chromophores have been incorporated into polyimide thin films. These materials can be poled (aligned in a strong electric field) to achieve significant electro-optic coefficients (r₃₃), which measure the material's ability to change its refractive index in response to an electric field. researchgate.net
Multiphoton Absorption: Copolymers based on fluorene (B118485) and benzothiadiazole have been investigated for their third-order NLO properties. These materials exhibit strong two-photon absorption, making them promising for applications such as optical limiting, which protects sensitive equipment from high-intensity laser light. nih.gov The Z-scan technique is a common method to quantify NLO parameters like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). mdpi.com
| Material Type | NLO Property Investigated | Key Finding | Reference |
|---|---|---|---|
| Push-pull Benzothiazole Salts | Second-order hyperpolarizability (β) | Benzothiazolium salts were found to be much more effective NLO-phores than neutral benzothiazoles. | cas.czresearchgate.net |
| Side-Chain Polyimides with Benzothiazole Chromophores | Electro-optic coefficient (r₃₃) | Poled films exhibited r₃₃ values in the range of 9-32 pm/V at a wavelength of 830 nm. | researchgate.net |
| Fluorene-Benzothiadiazole Copolymers | Two-photon absorption (2PA) | Materials showed remarkable 2PA cross-sections (up to 2350 GM) and potential for optical limiting. | nih.gov |
Medicinal Chemistry and Rational Drug Design Principles
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzothiazole (B30560) derivatives, SAR analyses have provided critical insights, guiding the modification of the scaffold to enhance potency and selectivity. researchgate.netmdpi.com
The type, size, and electronic properties of substituents on the benzo[d]thiazole ring system profoundly influence the molecule's interaction with its biological target. researchgate.net The presence of hydrophobic moieties, for instance, is often conducive to cytotoxic activity against cancer cell lines. researchgate.net Modifications at the C-2 and C-6 positions of the benzothiazole ring are particularly noted for eliciting a variety of biological responses. benthamscience.com
Research into triphenylamine-derived dyes containing a benzothiazole unit demonstrated that the molecule's optical and electronic properties could be fine-tuned by adding an electron-withdrawing group (EWG), which in turn affects its biological interactions. acs.org In a series of compounds designed as potential Alzheimer's disease treatments, it was found that a methoxy (B1213986) substituent at the 5th position of the benzothiazole ring could negatively affect the molecule's conformation, leading to a reduced binding profile and lower biological activity. rsc.org This highlights that both the electronic nature and the steric bulk of substituents are critical for optimal activity.
Table 1: Effect of Phenyl Ring Substituents on BCL-2 Inhibitory Activity of Benzothiazole Derivatives
| Compound ID | Substituent (R) | IC₅₀ (µM) |
| 13c | 4-Fluorophenyl | 0.471 |
| 13d | 4-Chlorophenyl | 0.363 |
| Lead | Phenyl | >10 |
This interactive table is based on data for BCL-2 inhibitors to illustrate the impact of substituent effects on biological activity. bue.edu.eg
Positional isomerism, which concerns the different spatial arrangements of substituents on the scaffold, is a key factor in modulating the activity of benzothiazole derivatives. rsc.org The specific location of a functional group can dramatically alter the molecule's geometry, electronic distribution, and ability to bind to a target.
A study on N-(Benzo[d]thiazol-2-yl)-nitrobenzamide isomers (ortho, meta, and para) revealed that the position of the nitro group significantly influenced the intermolecular interactions and crystal packing. researchgate.net The ortho-substituted isomer relied mainly on dispersion forces, while the meta- and para-isomers were stabilized more by electrostatic attractions. researchgate.net Such changes in intermolecular forces directly impact how a molecule interacts with a biological receptor. Similarly, another study highlighted that changing the relative positions of donor and acceptor groups on the benzothiazole ring was a useful strategy for enhancing specific physical properties, which are often linked to biological function. acs.org
The introduction of halogen atoms (F, Cl, Br, I) is a widely used strategy in medicinal chemistry to enhance the bioactivity of a lead compound. Halogenation can improve a molecule's metabolic stability, membrane permeability, and binding affinity. The addition of a fluorine atom, in particular, can enhance desirable pharmacological properties like biological half-life and lipophilicity. researchgate.net
Table 2: Impact of Halogenation on Antiproliferative Activity
| Compound ID | Halogen Substituent | Cell Line | GI₅₀ (µM) |
| 4h | 3-Chlorophenyl | Panc-1 | 2.5 |
| 4i | 3-Fluorophenyl | Panc-1 | 3.2 |
| 4m | 3,4-Dichlorophenyl | Panc-1 | 2.1 |
This interactive table is based on data for antiproliferative benzothiazole derivatives to illustrate the role of halogenation in enhancing bioactivity. mdpi.com
Molecular Hybridization Techniques in Drug Design
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create a new chemical entity with improved affinity, better efficacy, or a multi-target profile. hilarispublisher.comnih.gov The benzothiazole scaffold has been successfully used in this strategy. For example, hybrid molecules linking benzothiazole with hydroxamic acid have been designed as potential Histone Deacetylase (HDAC) inhibitors. f1000research.comhilarispublisher.com Another study focused on creating benzothiazole-thiazole hybrids, which were designed to integrate two established bioactive heterocycles into one molecular framework to act as broad-spectrum antimicrobial agents. nih.gov This strategy can lead to compounds that act on multiple biological targets, potentially overcoming drug resistance mechanisms. nih.gov
Pharmacophore Model Development
Pharmacophore modeling is a computational technique used to identify the essential 3D arrangement of chemical features necessary for a molecule's biological activity. dovepress.com A pharmacophore model serves as a template for designing new molecules with a higher probability of being active. For benzothiazole derivatives, pharmacophore models have been developed to guide the design of potent inhibitors for various targets. A common pharmacophore hypothesis for benzothiazole-based inhibitors includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.net For instance, a six-point pharmacophore model (AADHRR) with two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R) was developed to identify potent inhibitors of the p56lck enzyme. researchgate.net Such models are invaluable tools for virtual screening and the rational design of new, more potent drug candidates. nih.gov
Lead Optimization Strategies
Lead optimization is an iterative process where a "hit" compound with promising activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). researchgate.net For benzothiazole-based compounds, this process has been applied to develop novel antimycobacterial agents and enzyme inhibitors. nih.gov
Key optimization strategies include:
Scaffold Hopping and Fragment Modification : This involves replacing parts of the molecule with different chemical groups to explore new interactions with the target. In the design of BCL-2 inhibitors, a scaffold hopping strategy was successfully applied to novel benzothiazole-based molecules. bue.edu.eg
Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physicochemical properties to improve the molecule's drug-like characteristics. For example, replacing a carboxylic acid with an isosteric group is a well-known strategy to improve properties while maintaining biological activity. acs.org
Iterative Synthesis and Screening : This involves designing, synthesizing, and testing hundreds of analogs to systematically improve antibacterial potency and pharmacological properties. nih.gov This process led to the replacement of an adamantyl group with cyclohexyl derivatives in a series of antimycobacterial benzothiazole amides, resulting in advanced lead compounds with excellent potency. nih.gov
Through these rational design principles, the Benzo[d]thiazol-7-amine scaffold and its related structures continue to be a fertile ground for the development of new and effective therapeutic agents. mdpi.com
Strategies for Mitigating Oxidative Metabolism
The benzothiazole scaffold, while a cornerstone in many therapeutic agents, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net This metabolic transformation can lead to rapid clearance of the drug, reduced bioavailability, or the formation of reactive metabolites. fz-juelich.de Key metabolic "soft spots" on the benzothiazole structure include the electron-rich thiazole (B1198619) ring and any associated unsubstituted aromatic rings. fz-juelich.depressbooks.pub The sulfur atom in the thiazole ring is particularly prone to S-oxidation, while the benzene (B151609) portion of the core and other linked phenyl rings can undergo hydroxylation. researchgate.netfz-juelich.de
Rational drug design employs several strategies to enhance the metabolic stability of benzothiazole-based compounds by protecting these vulnerable sites. The goal is to block or slow down the rate of oxidative metabolism without compromising the compound's affinity for its biological target.
Key strategies include:
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine atoms, on the benzothiazole ring or adjacent aromatic rings can deactivate them towards oxidative attack by CYP enzymes. pressbooks.pubnih.gov This strategy reduces the electron density of the aromatic system, making it a less favorable substrate for oxidation.
Steric Hindrance: Introducing bulky substituents near a known metabolic site can physically block the CYP enzyme's access to that position, a concept known as steric shielding. This prevents the enzyme from carrying out the oxidative transformation.
Scaffold Hopping and Ring Modification: A metabolically liable aromatic ring within the molecule can be replaced with a more stable heteroaromatic ring system. For instance, substituting a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can significantly increase resistance to CYP-mediated oxidation. nih.gov
Blocking Metabolic Sites: If a specific atom (e.g., a particular carbon atom on a phenyl ring) is identified as the primary site of hydroxylation, it can be "blocked" by substituting the hydrogen at that position with a group that cannot be easily metabolized, such as a fluorine or a methyl group.
These modifications are carefully selected to improve the pharmacokinetic profile of the drug candidate while maintaining or even enhancing its desired pharmacological activity. researchgate.net Structure-property relationship studies have demonstrated that the specific substitution pattern on both the phenyl and benzothiazole moieties directly influences metabolic stability. nih.gov
| Strategy | Mechanism of Action | Example Modification |
|---|---|---|
| Deactivation of Aromatic Ring | Reduces electron density, making the ring less susceptible to oxidative attack by CYP enzymes. | Substitution with fluorine or other electron-withdrawing groups on the benzothiazole or phenyl rings. nih.gov |
| Metabolic Blocking | Introduction of a group at a known site of metabolism that is resistant to oxidation. | Replacing a hydrogen atom at a site of hydroxylation with a fluorine atom. |
| Scaffold Hopping | Replacement of a metabolically unstable ring with a more robust bioisostere. | Replacing a phenyl ring with a more metabolically stable pyridine or pyrimidine ring. nih.gov |
| Steric Shielding | Placing a bulky group near a metabolic "soft spot" to physically hinder enzyme access. | Introducing a t-butyl group adjacent to a site of oxidation. |
Multi-target Drug Design Based on Benzothiazole Scaffolds
The "one-target, one-molecule" approach to drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.govnih.gov An advanced and more holistic strategy is the design of Multi-Target-Directed Ligands (MTDLs), single chemical entities engineered to interact with multiple biological targets simultaneously. nih.govnih.gov The benzothiazole nucleus is considered a "privileged scaffold" in this regard, as its versatile structure can be readily modified to incorporate pharmacophoric features that recognize different receptors or enzymes. nih.govtandfonline.com
A prominent example of this strategy is in the development of potential therapeutics for Alzheimer's disease (AD), a condition with a complex pathology involving cholinergic deficiency, amyloid-β plaques, and neuroinflammation. nih.govtandfonline.com Researchers have successfully designed benzothiazole derivatives that concurrently modulate several key targets implicated in AD progression. These compounds combine the benzothiazole core with various linkers and basic amine moieties to achieve a polypharmacological profile. semanticscholar.org
For instance, specific benzothiazole-based molecules have been synthesized to act as ligands for the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting the enzymes acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). tandfonline.comsemanticscholar.org H₃R antagonists are known to improve cognitive symptoms, while cholinesterase inhibitors increase levels of the neurotransmitter acetylcholine (B1216132), and MAO-B inhibitors have neuroprotective effects. By engaging these distinct targets, a single MTDL can potentially offer a synergistic therapeutic effect that is superior to administering a combination of single-target drugs. nih.gov
The research in this area has identified lead compounds with potent, well-balanced activities across these targets. For example, the compound designated 3s emerged as a promising MTDL with a nanomolar affinity for the H₃R and micromolar inhibitory activity against AChE, BuChE, and MAO-B. tandfonline.comsemanticscholar.orgresearchgate.net This demonstrates the power of the benzothiazole scaffold in creating sophisticated molecules for complex diseases.
| Compound | Primary Target & Activity | Secondary Targets & Activity | Therapeutic Rationale |
|---|---|---|---|
| Compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | H₃ Receptor (Kᵢ = 0.036 µM) | AChE (IC₅₀ = 6.7 µM) BuChE (IC₅₀ = 2.35 µM) MAO-B (IC₅₀ = 1.6 µM) | Combines potential cognitive enhancement (H₃R, AChE, BuChE inhibition) with neuroprotection (MAO-B inhibition) for Alzheimer's disease. tandfonline.comsemanticscholar.orgresearchgate.net |
| Compound 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole derivative) | H₃ Receptor (Kᵢ = 0.012 µM) | AChE (IC₅₀ = 5.91 µM) | Potent H₃R antagonist with additional cholinesterase inhibitory activity for a dual-pronged approach to symptom management in Alzheimer's disease. nih.govresearchgate.net |
| Compound 1 (benzothiazole-piperazine derivative) | AChE (IC₅₀ = 0.42 µM) | Amyloid beta-Peptides (Aβ₁₋₄₂) (ΔGbind = -16.10 kcal/mol) | Acts as a mixed-type AChE inhibitor while also targeting amyloid beta aggregation, addressing both neurotransmitter and pathological protein deposit aspects of Alzheimer's. nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The future of chemical synthesis for benzothiazole (B30560) derivatives is increasingly focused on green chemistry principles to minimize environmental impact and enhance efficiency. Researchers are moving away from traditional multi-step processes that often require harsh conditions and toxic solvents. The development of one-pot, atom-economical procedures is a significant trend, utilizing readily available reagents and minimizing waste. nih.gov
Emerging sustainable methods include:
Microwave-assisted synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. rsc.org
Solvent-free reactions: Conducting reactions without a solvent, or using water as a green solvent, is a key goal. For instance, the use of molecular iodine as a catalyst in solvent-free conditions for the condensation of ortho-aminothiophenols represents a cost-effective and environmentally friendly approach. pharmacyjournal.in
Catalysis: The use of novel catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), provides an efficient and recyclable option for synthesizing benzothiazole libraries under solvent-free conditions. nih.gov
One-pot multicomponent reactions: These reactions, where multiple reactants are combined in a single step to form the final product, are highly efficient and align with the principles of atom economy. nih.govresearchgate.net
These approaches not only make the synthesis of Benzo[d]thiazol-7-amine derivatives more environmentally friendly but also more economical and scalable for industrial applications. researchgate.net
Exploration of this compound Derivatives for New Therapeutic Targets
While benzothiazole derivatives have established activities against a range of diseases, future research is aimed at identifying and validating novel therapeutic targets to address unmet medical needs, particularly in oncology and infectious diseases. chemistryjournal.netpcbiochemres.com The versatility of the benzothiazole scaffold allows for substitutions at various positions (C2, C4, C5, C6, and C7), enabling the fine-tuning of activity against specific biological targets. pharmacyjournal.in
Emerging areas of therapeutic exploration include:
Targeted Cancer Therapy: Research is moving beyond general cytotoxicity to the development of inhibitors for specific proteins crucial for cancer progression. nih.gov Targets of high interest include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical for angiogenesis, and signaling pathways like PI3K/AKT/mTOR that are frequently dysregulated in cancer. nih.govacs.orgtandfonline.comnih.gov The hypoxic microenvironment of tumors is also being exploited, with derivatives designed to be active against hypoxia-inducible factors (HIFs). dntb.gov.ua
Neurodegenerative Diseases: The neuroprotective effects of benzothiazole derivatives are an active area of investigation, with potential applications in conditions like Alzheimer's disease and Parkinson's disease. nih.gov
Multi-target Ligands: There is a growing trend in designing single molecules that can simultaneously inhibit multiple targets. For example, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are being explored for pain management. nih.gov
Antimicrobial Resistance: With the rise of drug-resistant pathogens, new benzothiazole derivatives are being developed to inhibit essential bacterial enzymes, such as dihydropteroate (B1496061) synthase, and to overcome efflux pump mechanisms that confer resistance. nih.govnih.gov
Advanced Mechanistic Studies of Biological Actions at the Molecular Level
A significant future trend is the shift from simply identifying biological activity to understanding the precise molecular mechanisms through which this compound derivatives exert their effects. This deeper understanding is crucial for rational drug design and for predicting potential off-target effects.
Recent studies have begun to elucidate these mechanisms. For instance, certain anticancer benzothiazoles have been shown to inhibit both the AKT and ERK signaling pathways simultaneously, which are critical for tumor cell survival and proliferation. nih.govresearchgate.net Other derivatives function by inducing apoptosis (programmed cell death) and causing cell cycle arrest in specific phases. nih.govnih.gov By understanding how these molecules bind to their target proteins and modulate their function, researchers can design more potent and selective next-generation compounds. nih.gov
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational (in silico) and experimental methods is revolutionizing the discovery pipeline for new this compound derivatives. nih.gov This integrated approach accelerates the identification and optimization of lead compounds, saving significant time and resources. mdpi.comconsensus.app
Key computational tools being integrated into research workflows include:
| Computational Method | Application in Benzothiazole Research |
| Molecular Docking | Predicts the binding orientation and affinity of a derivative within the active site of a target protein (e.g., VEGFR-2, PI3K). acs.orgnih.govinnovareacademics.in |
| Density Functional Theory (DFT) | Calculates electronic structure and properties, helping to understand compound reactivity, stability, and spectroscopic features. mdpi.comnih.govresearchgate.net |
| ADMET Prediction | In silico prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties, helping to identify candidates with good drug-like characteristics early in the process. nih.govresearchgate.net |
| Structure-Activity Relationship (SAR) Modeling | Uses computational models to correlate chemical structures with biological activities, guiding the design of more potent analogues. nih.gov |
These computational studies allow researchers to screen virtual libraries of compounds, prioritize the most promising candidates for synthesis, and rationalize experimental findings at a molecular level. tandfonline.comnih.gov
Design of Next-Generation Functional Materials Based on this compound
Beyond medicine, the unique photophysical properties of the benzothiazole core are being harnessed to create advanced functional materials. The aromatic, heterocyclic structure of this compound and its derivatives makes them excellent building blocks for materials with applications in electronics and photonics. nih.gov
Emerging trends in this area include:
Fluorescent Probes and Sensors: The inherent fluorescence of many benzothiazole derivatives allows for their use as sensors for detecting specific ions or molecules and as imaging agents for biological systems, such as identifying β-amyloid plaques in Alzheimer's disease research. pcbiochemres.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of benzothiazole-containing compounds are being explored for use in the development of more efficient and stable OLEDs for displays and lighting. nih.gov
Conjugated Polymers: Integration of the benzothiazole unit into conjugated oligomers and polymers can create materials with tailored electronic and optical properties for applications in organic electronics. mdpi.com
Dyes: Derivatives like thioflavin are well-established dyes, and ongoing research seeks to develop new benzothiazole-based dyes with specific properties for applications ranging from photography to biological staining. wikipedia.org
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To efficiently explore the vast chemical space possible with the benzothiazole scaffold, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. nih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically combining different building blocks. pharmacyjournal.inmdpi.com
These libraries can then be subjected to HTS, where thousands of compounds are automatically tested for activity against a specific biological target or in a cellular assay. This approach significantly accelerates the pace of discovery, allowing for the rapid identification of "hits" from a large pool of candidates. These initial hits can then be further optimized through more focused medicinal chemistry efforts. nih.gov
Investigation into Specific Isomers and Their Unique Biological or Material Properties
The biological activity and material properties of benzothiazole derivatives are highly dependent on their specific substitution patterns. Future research will focus more intensely on the systematic investigation of isomers to understand how the placement of functional groups on the benzothiazole ring system dictates function.
Structure-activity relationship (SAR) studies are fundamental to this effort. benthamscience.com For example, research has shown that substitutions at the C-2 and C-6 positions are often critical for a variety of biological activities. benthamscience.com Similarly, the identity and position of substituents on a phenyl group attached to the C-2 position can dramatically alter anticancer or anti-inflammatory potency. pharmacyjournal.in By systematically synthesizing and testing different isomers (e.g., comparing Benzo[d]thiazol-4-amine, -5-amine, -6-amine, and -7-amine derivatives), researchers can build detailed models that correlate specific structural features with desired properties, leading to a more rational and predictable design of new molecules. nih.govmdpi.com
Q & A
Q. Table 1: Key Reagents and Conditions
| Reagent/Condition | Role | Reference |
|---|---|---|
| HCTU/HOBt | Coupling agents | |
| TFA/CH₂Cl₂ | Deprotection | |
| NaH/CH₃CN | Base for activation |
How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Q. Methodological Approach
- Use SHELXL for refinement, incorporating features like TWIN/BASF commands to address twinning or disorder in crystal structures .
- Validate using spectroscopic data (e.g., IR or NMR) to cross-check bond lengths and angles. For example, discrepancies in amine group positioning can be resolved by comparing experimental IR spectra (e.g., N-H stretches at ~3400 cm⁻¹) with computational models .
Q. Advanced Analysis
- Perform DFT (Density Functional Theory) calculations to predict optimal bond configurations and compare with crystallographic data .
What strategies mitigate variability in bioactivity data for halogenated this compound derivatives?
Q. Experimental Design
- Standardize substituent positions (e.g., 6-fluoro, 7-chloro) to isolate electronic effects. For example, 2-amino-6-fluoro-7-chloro derivatives show distinct bioactivity due to enhanced electrophilicity .
- Use in vitro assays (e.g., enzyme inhibition) with controls for metabolic interference .
Q. Table 2: Substituent Effects on Bioactivity
| Derivative | Substituents | Observed Activity | Reference |
|---|---|---|---|
| 6.2 () | 5-Cl, 6-F | High antimicrobial | |
| 6.3 () | 7-Cl, 6-F | Moderate cytotoxicity |
How should researchers address conflicting solubility data in polar vs. non-polar solvents?
Q. Basic Characterization
- Determine solubility via gravimetric analysis: Dissolve 10 mg in 1 mL solvent (e.g., DMSO, THF) under sonication for 30 min. Centrifuge and quantify undissolved material .
Q. Advanced Resolution
- Perform Hansen Solubility Parameter (HSP) modeling to predict solvent compatibility based on δD (dispersion), δP (polar), and δH (hydrogen bonding) values .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Safety Guidelines
Q. Table 3: Hazard and Safety Data
| Parameter | Value/Descriptor | Reference |
|---|---|---|
| Hazard Class | 6.1 (Toxic) | |
| RTECS Number | DL1050000 | |
| Recommended PPE | N95 mask, gloves |
How can substituent effects on spectroscopic properties be systematically analyzed?
Q. Methodology
- IR Spectroscopy : Compare N-H stretches (3100–3400 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) across derivatives .
- NMR : Use ¹H-NMR to monitor deshielding of aromatic protons in halogenated derivatives (e.g., 6-fluoro shifts at δ 7.8–8.2 ppm) .
Q. Advanced Computational Tools
- Employ Gaussian or ORCA software for simulating spectra and assigning peaks .
What are the limitations of current synthetic routes for scaling this compound production?
Q. Critical Analysis
- Low Yields : Multi-step syntheses (e.g., coupling-deprotection cycles) often result in <50% yields .
- Scalability : TFA usage in deprotection is corrosive; alternatives like HCl/MeOH may reduce hazards but require optimization .
Q. Table 4: Yield Comparison
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| HCTU/HOBt coupling | 45–55 | 97 | |
| NaH/CH₃CN activation | 60–65 | 95 |
How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
Q. Mechanistic Insights
- Steric Effects : Bulky substituents at the 6-position hinder nucleophilic attack on the thiazole ring .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, facilitating Suzuki-Miyaura couplings .
Q. Advanced Validation
- Use Hammett plots to correlate substituent σ values with reaction rates .
Notes
- Methodological Focus : Emphasized reproducible protocols and interdisciplinary validation (e.g., crystallography + spectroscopy).
- Authority : Referenced peer-reviewed synthesis schemes (), safety data (), and pharmacological studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
